Fmoc-Asp(OcHex)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c27-23(32-16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMZRMNYEXIKQI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662449 | |
| Record name | (2S)-4-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130304-80-2 | |
| Record name | (2S)-4-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Mitigating Aspartimide Formation in Fmoc-SPPS: An Evaluation of Sterically Hindered Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract: The synthesis of peptides containing aspartic acid (Asp) via Fmoc-based solid-phase peptide synthesis (SPPS) is frequently complicated by the formation of an aspartimide intermediate. This deleterious side reaction leads to a mixture of impurities, including α- and β-peptides and racemized products, which severely compromises the yield and purity of the target peptide. This technical guide addresses this critical challenge by exploring the primary mitigation strategy: the use of sterically demanding side-chain protecting groups for the Asp residue. While historical precedent exists for the use of groups like cyclohexyl ester (OcHex) in Boc-based synthesis, this document focuses on modern, validated solutions for the Fmoc strategy. We provide a quantitative comparison of advanced protecting groups, detailed experimental protocols, and a mechanistic overview to equip researchers with the knowledge to select the optimal strategy for synthesizing challenging aspartic acid-containing peptides.
The Core Challenge: Aspartimide Formation
During the iterative piperidine-mediated deprotection steps in Fmoc-SPPS, the backbone amide nitrogen of the amino acid C-terminal to an aspartic acid residue can be deprotonated. This initiates a nucleophilic attack on the side-chain β-carboxyl group of Asp, leading to an intramolecular cyclization. The resulting five-membered succinimide (B58015) ring is known as an aspartimide.[1][2]
This intermediate is highly unstable and susceptible to further reactions:
-
Ring-opening: Nucleophilic attack by piperidine (B6355638) or water can open the ring to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, leading to the formation of D-Asp peptides that are nearly impossible to separate from the desired L-Asp product.[3]
This side reaction is particularly pronounced in sequences where Asp is followed by residues with low steric bulk, such as Glycine (Asp-Gly), Asparagine (Asp-Asn), or Serine (Asp-Ser).[4]
Caption: Base-catalyzed pathway of aspartimide formation in Fmoc-SPPS.
The Role of Side-Chain Protection: A Historical Perspective on Asp(OcHex)
The primary strategy to suppress aspartimide formation is to sterically shield the β-carboxyl group of the aspartic acid residue. Historically, within the framework of Boc-based SPPS, the cyclohexyl ester protecting group (OcHex) was used for this purpose with considerable success, leading to minimal aspartimide formation during chain assembly. However, the Boc/Bzl strategy requires harsh acidic conditions (e.g., liquid hydrogen fluoride, HF) for final cleavage, which can promote acid-catalyzed aspartimide formation.
For the milder, more common Fmoc/tBu strategy, the standard protecting group has been the tert-butyl ester (OtBu). While compatible with TFA cleavage, Asp(OtBu) offers insufficient steric protection to prevent base-mediated aspartimide formation in susceptible sequences. This has driven the development of more sterically demanding protecting groups specifically for Fmoc-SPPS, rendering Fmoc-Asp(OcHex)-OH a non-standard reagent for this methodology.
Modern Strategies: Leveraging Steric Hindrance with Advanced Protecting Groups
To overcome the limitations of Fmoc-Asp(OtBu)-OH, a new generation of derivatives with bulky side-chain esters has been developed. These groups physically obstruct the backbone amide nitrogen, preventing it from achieving the necessary proximity to attack the side-chain carbonyl.
Key examples include:
-
Fmoc-Asp(OMpe)-OH: The 3-methyl-3-pentyl ester group is significantly bulkier than OtBu and provides a notable reduction in aspartimide formation.
-
Fmoc-Asp(OBno)-OH: The 5-n-butyl-5-nonyl ester is a highly effective, large, and flexible protecting group that offers superior protection, reducing aspartimide-related byproducts and racemization to negligible levels even in the most challenging sequences.
Caption: Steric hindrance from a bulky protecting group blocks aspartimide formation.
Quantitative Comparison of Aspartic Acid Protecting Groups
The efficacy of different side-chain protecting groups has been quantified using model peptides known to be highly susceptible to aspartimide formation, such as the scorpion toxin II fragment (VKDXYI). The following table summarizes comparative data after prolonged exposure to piperidine, simulating numerous deprotection cycles.
| Protecting Group Derivative | Model Sequence (X=G) % Target Peptide Remaining | Model Sequence (X=N) % D-Asp Formed | Key Advantage |
| Fmoc-Asp(OtBu)-OH | ~55% | High | Standard, cost-effective for non-problematic sequences. |
| Fmoc-Asp(OMpe)-OH | ~85% | Moderate | Good reduction in side reactions due to increased bulk. |
| Fmoc-Asp(OBno)-OH | >99% | Very Low | Superior suppression of both aspartimide formation and racemization. |
| Data is compiled from studies on the VKDGYI model peptide after extended treatment with 20% piperidine in DMF. |
Recommended Experimental Protocols
The successful incorporation of sterically hindered Asp derivatives requires optimized protocols. Standard coupling times may be insufficient, and careful attention to Fmoc deprotection is critical.
Protocol for Incorporation of Fmoc-Asp(OBno)-OH
This protocol outlines the manual coupling of a sterically hindered Asp derivative onto a resin-bound peptide.
Materials:
-
Peptide-resin with free N-terminal amine
-
Fmoc-Asp(OBno)-OH (3.0 eq)
-
HBTU (2.9 eq) or HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
DMF (Peptide synthesis grade)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding residue has been removed using a standard deprotection protocol (e.g., 2 x 10 min with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH and HBTU/HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For particularly difficult couplings, reaction time can be extended or a second coupling can be performed.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to prepare for the next cycle.
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Caption: Experimental workflow for a single SPPS coupling cycle.
Protocol for Modified Fmoc Deprotection
As an alternative or complementary strategy, modifying the deprotection conditions can reduce the propensity for aspartimide formation, even when using Fmoc-Asp(OtBu)-OH.
Reagent Preparation:
-
Prepare a deprotection solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt (1-hydroxybenzotriazole) or a small amount of formic acid. The acidic additive tempers the basicity of the solution, reducing the rate of backbone amide deprotonation.
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the modified deprotection solution to the resin.
-
Agitate gently for the standard deprotection time (e.g., 2 x 10 minutes).
-
Drain the solution and wash the resin thoroughly with DMF before proceeding to the coupling step.
Conclusion and Recommendations
The prevention of aspartimide formation is a critical consideration for the successful synthesis of aspartic acid-containing peptides. While the standard Fmoc-Asp(OtBu)-OH is adequate for many applications, sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs demand a more robust strategy.
-
High-Risk Sequences: For peptides containing problematic motifs, the use of a sterically hindering protecting group is strongly recommended. Fmoc-Asp(OBno)-OH represents the current state-of-the-art, offering the highest level of protection against both aspartimide formation and racemization.
-
Moderate-Risk Sequences: Fmoc-Asp(OMpe)-OH provides a good balance of protection and cost-effectiveness.
-
General Optimization: For all syntheses involving aspartic acid, employing modified deprotection conditions (e.g., addition of HOBt) can serve as a valuable and cost-effective measure to improve the purity of the crude product.
By selecting the appropriate protecting group and optimizing reaction conditions, researchers can overcome the challenge of aspartimide formation and significantly improve the efficiency and reliability of their peptide synthesis endeavors.
References
Understanding and Mitigating Aspartimide Formation in Fmoc Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aspartimide formation is a significant and often troublesome side reaction encountered during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This intramolecular cyclization reaction can lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides, as well as racemized products, ultimately impacting the yield and purity of the target peptide.[1][2] This guide provides an in-depth overview of the mechanisms underlying aspartimide formation, factors influencing its occurrence, and strategies for its suppression, supported by quantitative data and detailed experimental protocols.
The Mechanism of Aspartimide Formation
Aspartimide formation is initiated during the base-catalyzed removal of the Fmoc protecting group, typically with piperidine (B6355638). The process begins with the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid residue, which is usually protected as an ester (e.g., tert-butyl ester, OtBu). This intramolecular cyclization results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide intermediate.[3]
This aspartimide intermediate is highly susceptible to nucleophilic attack. Piperidine present in the deprotection solution can attack the aspartimide, leading to the formation of both α- and β-piperidide adducts. Furthermore, the intermediate can be hydrolyzed by trace amounts of water, yielding a mixture of α- and β-aspartyl peptides. A critical consequence of aspartimide formation is the potential for racemization at the α-carbon of the aspartic acid residue.[4][5]
// Nodes Peptide [label="Peptide with Asp(OtBu)-Xaa", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonated_Peptide [label="Deprotonated Backbone Amide", fillcolor="#F1F3F4", fontcolor="#202124"]; Aspartimide [label="Aspartimide Intermediate\n(Succinimide Ring)", fillcolor="#FBBC05", fontcolor="#202124"]; Racemized_Aspartimide [label="Racemized Aspartimide", fillcolor="#FBBC05", fontcolor="#202124"]; Alpha_Peptide [label="α-Aspartyl Peptide\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Peptide [label="β-Aspartyl Peptide\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha_Piperidide [label="α-Piperidide Adduct\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Piperidide [label="β-Piperidide Adduct\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemized_Alpha_Peptide [label="Racemized α-Aspartyl Peptide\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemized_Beta_Peptide [label="Racemized β-Aspartyl Peptide\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Peptide -> Deprotonated_Peptide [label="Piperidine", color="#4285F4"]; Deprotonated_Peptide -> Aspartimide [label="Intramolecular\nCyclization", color="#4285F4"]; Aspartimide -> Racemized_Aspartimide [label="Epimerization", color="#4285F4"]; Aspartimide -> Alpha_Peptide [label="+ H₂O", color="#4285F4"]; Aspartimide -> Beta_Peptide [label="+ H₂O", color="#4285F4"]; Aspartimide -> Alpha_Piperidide [label="+ Piperidine", color="#4285F4"]; Aspartimide -> Beta_Piperidide [label="+ Piperidine", color="#4285F4"]; Racemized_Aspartimide -> Racemized_Alpha_Peptide [label="+ H₂O", color="#4285F4"]; Racemized_Aspartimide -> Racemized_Beta_Peptide [label="+ H₂O", color="#4285F4"]; } "Mechanism of Aspartimide Formation and Subsequent Side Reactions."
Factors Influencing Aspartimide Formation
Several factors have a significant impact on the propensity for aspartimide formation during Fmoc-SPPS. Understanding these factors is crucial for developing effective mitigation strategies.
-
Amino Acid Sequence: The identity of the amino acid residue immediately following the aspartic acid (the Asp-Xaa motif) is a primary determinant. Sequences where Xaa is Glycine (Gly), Asparagine (Asn), Serine (Ser), or Arginine (Arg) are particularly susceptible due to the lack of steric hindrance, with Asp-Gly being the most problematic sequence.
-
Fmoc Deprotection Conditions: The choice of base, its concentration, and the duration of the deprotection step are critical. Stronger bases like piperidine and longer exposure times increase the likelihood of aspartimide formation.
-
Temperature: Elevated temperatures during synthesis can accelerate the rate of aspartimide formation.
-
Solvent: The polarity of the solvent plays a role, with higher polarity solvents potentially leading to more aspartimide formation.
-
Side-Chain Protecting Group: The nature of the protecting group on the β-carboxyl of the aspartic acid influences the rate of cyclization. Less bulky protecting groups offer less steric hindrance to the intramolecular attack.
// Core Concept Aspartimide_Formation [label="Aspartimide Formation", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Factors Sequence [label="Peptide Sequence\n(Asp-Xaa Motif)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection Conditions\n(Base, Time)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent Polarity", fillcolor="#F1F3F4", fontcolor="#202124"]; Protecting_Group [label="Asp Side-Chain\nProtecting Group", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Sequence -> Aspartimide_Formation; Deprotection -> Aspartimide_Formation; Temperature -> Aspartimide_Formation; Solvent -> Aspartimide_Formation; Protecting_Group -> Aspartimide_Formation; } "Key Factors Influencing Aspartimide Formation."
Strategies for Suppression
A variety of strategies have been developed to minimize or eliminate aspartimide formation. These can be broadly categorized into modification of deprotection conditions, use of alternative side-chain protecting groups, and backbone protection.
A straightforward approach is to modify the deprotection conditions to reduce the rate of the base-catalyzed cyclization.
-
Use of Weaker Bases: Replacing piperidine with a weaker base, such as morpholine (B109124) or dipropylamine (B117675) (DPA), has been shown to reduce aspartimide formation. However, these weaker bases may require longer reaction times for complete Fmoc removal.
-
Addition of Acidic Modifiers: The addition of an acidic additive to the piperidine solution can buffer its basicity and significantly suppress aspartimide formation. 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma) have been effectively used for this purpose. The addition of small amounts of organic acids like formic acid has also proven effective.
Employing bulkier ester protecting groups on the aspartic acid side chain can sterically hinder the intramolecular nucleophilic attack.
-
Bulky Ester Protecting Groups: Protecting groups such as 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Tpe) have shown improvement over the standard tert-butyl (tBu) group. A particularly effective protecting group is the 3,4-dihydro-4-oxobenzotriazin-3-ylmethyl (OBno) group, which has demonstrated a significant reduction in aspartimide formation, even in challenging sequences.
-
Non-Ester-Based Protecting Groups: To completely avoid the ester functionality, non-ester-based protecting groups have been developed. For instance, cyanosulfurylides mask the carboxylic acid with a stable C-C bond, thereby preventing cyclization. Another approach is the use of a hydrazide protecting group, which can be converted to the native aspartic acid post-synthesis.
This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid, thus preventing it from acting as a nucleophile.
-
N-Substituted Amino Acids: The introduction of a substituent on the backbone nitrogen of the C-terminal residue to the aspartic acid can completely eliminate aspartimide formation. This can be achieved by using N-α-alkylated dipeptides or by incorporating protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen.
// Goal Suppression [label="Suppression of\nAspartimide Formation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Strategies Modified_Deprotection [label="Modified Deprotection Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Side_Chain_Protection [label="Alternative Asp Side-Chain\nProtecting Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Backbone_Protection [label="Backbone Protection", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-strategies Weaker_Bases [label="Weaker Bases\n(e.g., Morpholine, DPA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Acidic_Additives [label="Acidic Additives\n(e.g., HOBt, Oxyma)", fillcolor="#FFFFFF", fontcolor="#202124"]; Bulky_Esters [label="Bulky Ester Groups\n(e.g., OMpe, OBno)", fillcolor="#FFFFFF", fontcolor="#202124"]; Non_Ester_Groups [label="Non-Ester Groups\n(e.g., Cyanosulfurylides)", fillcolor="#FFFFFF", fontcolor="#202124"]; N_Substitution [label="N-Substituted Amino Acids\n(e.g., Hmb)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Suppression -> Modified_Deprotection; Suppression -> Side_Chain_Protection; Suppression -> Backbone_Protection; Modified_Deprotection -> Weaker_Bases; Modified_Deprotection -> Acidic_Additives; Side_Chain_Protection -> Bulky_Esters; Side_Chain_Protection -> Non_Ester_Groups; Backbone_Protection -> N_Substitution; } "Overview of Strategies to Suppress Aspartimide Formation."
Quantitative Data on Aspartimide Formation
The effectiveness of different suppression strategies can be quantitatively compared. The following tables summarize data from studies on model peptides prone to aspartimide formation.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
This table presents the percentage of the desired peptide product (VKDGYI) remaining after prolonged treatment with 20% piperidine in DMF, which simulates multiple deprotection cycles.
| Asp Protecting Group | Desired Peptide (%) | Aspartimide-Related Impurities (%) |
| OtBu | 45 | 55 |
| OMpe | 78 | 22 |
| OBno | 95 | 5 |
Data sourced from comparative studies.
Table 2: Composition of Crude Peptides after Extended Piperidine Treatment
This table shows the composition of crude products from the synthesis of the Scorpion toxin II peptide fragment (VKDXYI) after treatment with 20% piperidine in DMF for 200 minutes at room temperature, simulating 100 deprotection cycles.
| X in VKDXYI | Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | α/β-piperidides (%) | D-Asp (%) |
| Gly | OtBu | 44.9 | 10.4 | 44.7 | 10.1 |
| OMpe | 78.1 | 4.3 | 17.6 | 4.8 | |
| OBno | 90.4 | 1.2 | 8.4 | 0.8 | |
| Asn | OtBu | 76.5 | 1.9 | 21.6 | 2.5 |
| OMpe | 94.6 | 0.2 | 5.2 | 0.4 | |
| OBno | 99.3 | <0.1 | 0.7 | <0.1 | |
| Arg | OtBu | 85.5 | 1.1 | 13.4 | 1.1 |
| OMpe | 97.4 | <0.1 | 2.6 | 0.1 | |
| OBno | 99.5 | <0.1 | 0.5 | <0.1 |
Calculation of decay per cycle k: first order decay: N = N₀ · e⁻ᵏᵗ → k = -ln(N)/t ; N₀ = 1; t = number of cycles (100); N = area % of target peptide.
Experimental Protocols
The following are detailed protocols for key methods used to mitigate aspartimide formation.
This protocol describes the use of HOBt as an additive in the piperidine deprotection solution to reduce basicity.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF. To this solution, add HOBt to a final concentration of 0.1 M.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution (prepared in step 1) to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
This protocol outlines the coupling of the sterically hindered Fmoc-Asp(OBno)-OH amino acid.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
This protocol is optimized for coupling the subsequent amino acid onto a sterically hindered residue like α-methyl-Asp, which can be used to prevent aspartimide formation.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from the Fmoc-α-Me-Asp residue.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation of the Incoming Amino Acid: In a separate vessel, dissolve 4 equivalents of the next Fmoc-amino acid and 4 equivalents of a suitable coupling reagent like HATU or HCTU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction Time: Allow the coupling to proceed for 2-4 hours. The use of microwave energy is highly recommended to drive the reaction to completion.
-
Monitoring and Washing: Monitor the reaction completion with a Kaiser test and wash the resin with DMF upon completion.
Conclusion
Aspartimide formation remains a persistent challenge in Fmoc-SPPS, but a thorough understanding of its mechanism and influencing factors allows for the implementation of effective suppression strategies. The choice of strategy, whether it be modifying deprotection conditions, utilizing advanced side-chain protecting groups, or employing backbone protection, will depend on the specific peptide sequence and the desired level of purity. For particularly challenging sequences, a combination of these approaches may be necessary to achieve the desired outcome. The continued development of novel protecting groups and methodologies is crucial for advancing the synthesis of complex peptides for research and therapeutic applications.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of Fmoc-Asp(OcHex)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of N-α-Fmoc-L-aspartic acid β-cyclohexyl ester (Fmoc-Asp(OcHex)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding these properties is paramount for the successful synthesis of complex peptides, ensuring high purity and yield. This document offers a comprehensive overview of relevant data, detailed experimental protocols, and visual representations of key chemical processes.
Introduction to this compound
This compound is a derivative of aspartic acid where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the β-carboxyl group is protected by a cyclohexyl (cHex or OcHex) ester. The bulky cyclohexyl group is strategically employed to mitigate a common and problematic side reaction in Fmoc-based SPPS: aspartimide formation. The choice of side-chain protection for aspartic acid is a critical consideration in peptide synthesis, directly impacting the stability of the peptide backbone during repeated base treatments for Fmoc deprotection.
Solubility of this compound
The solubility of protected amino acids is a crucial factor in SPPS, as it directly affects the efficiency of coupling reactions. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and difficult purifications. Fmoc-protected amino acids are generally soluble in common organic solvents used in peptide synthesis.[1]
Qualitative Solubility Data
This compound exhibits good solubility in a range of common organic solvents. This broad solubility profile makes it compatible with various SPPS protocols and solvent systems.
| Solvent | Solubility |
| Dichloromethane (DCM) | Soluble[2] |
| Chloroform | Soluble[2] |
| Ethyl Acetate | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Acetone | Soluble |
| N,N-Dimethylformamide (DMF) | Assumed Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Assumed Soluble |
Experimental Protocol for Determining Solubility
A precise determination of solubility can be achieved through the following experimental protocol.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
Quantification: Calculate the original concentration in the supernatant based on the dilution factor and the HPLC quantification. This value represents the solubility of this compound in that solvent at the specified temperature.
References
Fmoc-Asp(OcHex)-OH: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-Asp(OcHex)-OH, a key building block in modern peptide synthesis. This document details its commercial availability, delves into its application in Solid-Phase Peptide Synthesis (SPPS), and explores the critical considerations for its effective use, particularly in the context of minimizing aspartimide formation.
Commercial Availability and Suppliers
This compound is commercially available from a range of suppliers specializing in reagents for peptide synthesis. While catalog numbers, purity levels, and available pack sizes are subject to change, the following table provides a summary of prominent suppliers. For the most current pricing and availability, direct inquiry with the respective suppliers is recommended.
| Supplier | Catalog Number (Example) | Purity (Typical) | Pack Sizes (Examples) |
| MedChemExpress | HY-W013659 | ≥98.0% | 1 g, 5 g, 10 g |
| Aapptec | AFD130 | Inquire | Inquire |
| Laibo Chem | --- | Inquire | 100 g |
| ChemicalBook | --- | ≥98% | Inquire |
The Critical Role of this compound in Peptide Synthesis
This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-cyclohexyl ester, is a protected amino acid derivative indispensable for the synthesis of complex peptides. The Fmoc group on the α-amine provides temporary protection that is readily removed under basic conditions, while the cyclohexyl (OcHex) ester protects the β-carboxyl group of the aspartic acid side chain.
The choice of the side-chain protecting group for aspartic acid is a critical parameter in Fmoc-based SPPS. A significant challenge during the synthesis of peptides containing aspartic acid is the base-catalyzed formation of a succinimide (B58015) ring, known as an aspartimide. This side reaction can lead to the formation of undesired β-aspartyl peptides and racemization of the aspartic acid residue, complicating purification and reducing the yield of the target peptide. The bulky cyclohexyl ester of this compound provides steric hindrance that can significantly suppress the formation of aspartimide compared to the more commonly used tert-butyl (OtBu) protecting group.
Experimental Protocols: Incorporation of this compound in SPPS
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with the N-terminal Fmoc group removed
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF for Fmoc deprotection
-
Coupling Reagents:
-
Option A (Carbodiimide Activation): N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.
-
Option B (Uronium/Aminium Salt Activation): HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit (for monitoring coupling completion)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Coupling Procedure
-
Resin Preparation: Following the successful coupling of the preceding amino acid, perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF and then DCM.
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
For Carbodiimide Activation: Add HOBt or Oxyma Pure (3-5 equivalents) to the amino acid solution. Then, add DIC (3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
For Uronium/Aminium Salt Activation: Add the coupling reagent (e.g., HBTU, HATU, or HCTU; 2.9-4.5 equivalents) to the amino acid solution. Just before adding to the resin, add DIPEA (6-10 equivalents).
-
-
Coupling to the Resin: Add the activated this compound solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-4 hours. The optimal coupling time can vary.
-
Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue or purple beads), the coupling step should be repeated (double coupling).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
-
Chain Elongation: The resin is now ready for the deprotection of the Fmoc group on the newly added Asp residue and the coupling of the next amino acid in the sequence.
Cleavage and Deprotection
After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OcHex ester) are removed.
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Key Processes in Peptide Synthesis
General Workflow of Fmoc-Based Solid-Phase Peptide Synthesis
The following diagram illustrates the iterative cycle of deprotection and coupling that forms the basis of Fmoc-SPPS.
The Mechanism of Aspartimide Formation
Understanding the mechanism of aspartimide formation is crucial for devising strategies to prevent this unwanted side reaction. The diagram below illustrates the base-catalyzed intramolecular cyclization.
Application Example: Synthesis of Conotoxins and their Signaling Pathway
While direct evidence of this compound being used for the synthesis of a specific conotoxin is not prevalent in readily accessible literature, its properties make it a suitable building block for such complex peptides. Conotoxins are a class of neurotoxic peptides found in the venom of marine cone snails, known for their high specificity and potency as modulators of ion channels.
For instance, α-conotoxins are antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). The synthesis of these peptides often involves the formation of multiple disulfide bridges, a process that requires robust and reliable SPPS methodologies. The use of sterically hindered protecting groups like OcHex can be advantageous in minimizing side reactions during the assembly of the peptide backbone.
Signaling Pathway of an α-Conotoxin
The diagram below illustrates the antagonistic action of a generic α-conotoxin on a nicotinic acetylcholine receptor, a ligand-gated ion channel.
In this pathway, acetylcholine (ACh) normally binds to the nAChR, causing the ion channel to open and leading to membrane depolarization and a subsequent cellular response. The α-conotoxin, synthesized using advanced building blocks like this compound, acts as a competitive antagonist, blocking the binding of ACh and preventing channel opening, thereby inhibiting the cellular response. This mechanism of action is the basis for the therapeutic potential of conotoxins in conditions such as chronic pain.
Conclusion
This compound is a valuable reagent for peptide synthesis, offering a strategic advantage in the synthesis of aspartic acid-containing peptides by minimizing the risk of aspartimide formation. A thorough understanding of its properties, coupled with optimized coupling protocols, enables researchers and drug development professionals to synthesize complex and high-purity peptides for a wide range of applications, from basic research to the development of novel therapeutics.
Fmoc-Asp(OcHex)-OH: A Strategic Approach to the Synthesis of Complex Peptides
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those containing aspartic acid residues, is a cornerstone of modern drug discovery and development. However, a persistent challenge in solid-phase peptide synthesis (SPPS) utilizing the prevalent Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the base-catalyzed formation of aspartimide. This side reaction can significantly compromise the purity, yield, and biological activity of the target peptide. This technical guide explores the use of Fmoc-Asp(OcHex)-OH, an aspartic acid derivative with a cyclohexyl ester side-chain protection, as a strategic tool to mitigate aspartimide formation and facilitate the synthesis of complex, high-purity peptides.
The Challenge of Aspartimide Formation
During the repetitive piperidine-mediated deprotection steps in Fmoc-SPPS, the backbone amide nitrogen can nucleophilically attack the side-chain carbonyl of a neighboring aspartic acid residue. This intramolecular cyclization leads to the formation of a succinimide (B58015) ring, known as an aspartimide. The aspartimide intermediate is susceptible to nucleophilic attack by piperidine (B6355638) or residual water, resulting in a mixture of undesired byproducts, including α- and β-peptides, as well as racemization at the aspartic acid residue.[1] Sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs are particularly prone to this deleterious side reaction.
This compound: A Promising Alternative
While Fmoc-Asp(OtBu)-OH is the standard and most widely used protected aspartic acid derivative, its tert-butyl ester is often not sufficiently sterically hindered to completely prevent aspartimide formation in challenging sequences. Historically, in Boc (tert-butyloxycarbonyl) chemistry-based SPPS, the use of a cyclohexyl (cHex or OcHex) ester for aspartic acid side-chain protection was a known strategy to minimize aspartimide formation.[2] The stability of the O-cyclohexyl (Chx) protecting group under standard Fmoc deprotection conditions (20% piperidine in DMF) has also been demonstrated, making it a theoretically sound choice for Fmoc-SPPS.[2]
The increased steric bulk of the cyclohexyl group compared to the tert-butyl group is believed to be the primary factor in reducing the rate of aspartimide formation. By sterically shielding the side-chain carbonyl, the OcHex group hinders the approach of the backbone amide nitrogen, thus suppressing the intramolecular cyclization.
Quantitative Data on Aspartic Acid Protecting Groups
| Protecting Group | Model Peptide Sequence | Deprotection Conditions | Aspartimide-Related Impurities (%) | Reference |
| -OtBu | VKDGYI | 20% Piperidine/DMF (prolonged) | High (sequence dependent) | [3] |
| -OMpe | VKDGYI | 20% Piperidine/DMF (prolonged) | Significantly Reduced | [3] |
| -OBno | VKDGYI | 20% Piperidine/DMF (prolonged) | Almost Undetectable | |
| -OcHex | Not available in Fmoc-SPPS | Not available in Fmoc-SPPS | Not available in Fmoc-SPPS |
Data for -OtBu, -OMpe, and -OBno is derived from studies on the model peptide Scorpion toxin II, which is known to be highly susceptible to aspartimide formation.
Experimental Protocols
The following section provides a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.
Materials:
-
This compound
-
Appropriate solid support (e.g., Rink Amide resin, Wang resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF (peptide synthesis grade), DCM, Methanol
-
Washing solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 1.95 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 4 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the coupling is incomplete, a second coupling can be performed.
-
-
Washing: After successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any excess reagents and byproducts.
-
Peptide Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and characterize by mass spectrometry.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Aspartimide Formation Signaling Pathway
Caption: Mechanism of base-catalyzed aspartimide formation in Fmoc-SPPS.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Asp(OcHex)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of peptide research and drug development.[1] A significant challenge in Fmoc-SPPS is the base-catalyzed formation of aspartimide, an intramolecular cyclization side reaction that occurs at aspartic acid (Asp) residues.[2] This side reaction is particularly problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs and can lead to a mixture of by-products, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.[3][4]
The choice of the side-chain protecting group for the β-carboxyl function of aspartic acid is critical to minimizing aspartimide formation. While the tert-butyl (OtBu) group is the standard protection, its steric hindrance may not be sufficient to prevent this side reaction in susceptible sequences.[5] Historically, the cyclohexyl ester (OcHex) protecting group was effectively used in Boc-based SPPS to reduce aspartimide formation. This application note provides a detailed protocol for the use of Fmoc-Asp(OcHex)-OH in automated Fmoc-SPPS, offering a potential strategy to mitigate aspartimide-related impurities.
Overview of the OcHex Protecting Group
The cyclohexyl (OcHex) ester is a bulkier alternative to the standard tert-butyl (OtBu) ester for protecting the side chain of aspartic acid. This increased steric bulk is intended to physically hinder the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thereby reducing the rate of aspartimide formation. The OcHex group is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and is readily cleaved under standard acidic conditions used for final peptide deprotection and cleavage from the resin (e.g., trifluoroacetic acid).
Comparative Data
While direct quantitative comparisons for this compound in automated Fmoc-SPPS are not extensively published, the following table provides an expected performance comparison with the standard Fmoc-Asp(OtBu)-OH based on chemical principles and data from related protecting groups.
| Parameter | Fmoc-Asp(OtBu)-OH | This compound (Expected) | Rationale |
| Aspartimide Formation | Prone to formation, especially in Asp-Gly, Asp-Asn, Asp-Ser sequences. | Lower propensity for aspartimide formation. | The increased steric bulk of the cyclohexyl group is expected to provide greater protection against intramolecular cyclization. |
| Coupling Efficiency | Generally high. | May be slightly lower due to increased steric hindrance. | The bulkier OcHex group might lead to slower coupling kinetics, potentially requiring extended coupling times or double coupling. |
| Final Cleavage | Standard TFA cleavage cocktails are effective. | Cleavable with standard TFA cleavage cocktails. | The cyclohexyl ester is acid-labile and compatible with standard final deprotection protocols. |
| Cost | Standard, cost-effective reagent. | Generally higher cost due to lower demand and potentially more complex synthesis. | |
| Commercial Availability | Widely available from numerous suppliers. | Available from specialized suppliers. |
Experimental Protocols
The following protocols are designed for use with standard automated peptide synthesizers. Instrument parameters should be adjusted according to the manufacturer's recommendations.
Materials
-
Resin: Appropriate for C-terminal acid or amide (e.g., Wang resin, Rink Amide resin).
-
Fmoc-Amino Acids: Standard Fmoc-protected amino acids and this compound.
-
Solvents: High-purity Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
Activator: HBTU, HATU, or HCTU.
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) (v/v/v/v).
-
Precipitation and Wash Solvent: Cold diethyl ether or MTBE.
Automated Synthesis Cycle for this compound
This protocol outlines a single coupling cycle. The synthesizer will repeat these steps for each amino acid in the sequence.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to the first coupling.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin with 20% piperidine in DMF for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
Amino Acid Preparation: Prepare a solution of this compound (4-5 equivalents relative to resin substitution), activator (e.g., HCTU, 4-5 equivalents), in DMF.
-
Activation: Add DIPEA (8-10 equivalents) to the amino acid solution and allow for a pre-activation time of 1-3 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin-containing reaction vessel. Allow the coupling reaction to proceed for 60-120 minutes. For sequences known to be difficult, or if monitoring indicates incomplete coupling, a second coupling (double coupling) is recommended.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
-
Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10 minutes. Wash with DMF.
Final Cleavage and Deprotection
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Place the dry peptide-resin in a reaction vessel.
-
Add freshly prepared cleavage cocktail (e.g., Reagent B) to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Workflow for Using this compound in Automated SPPS
Caption: Automated peptide synthesis workflow using this compound.
Logical Relationship in Mitigating Aspartimide Formation
Caption: Rationale for using this compound to reduce side reactions.
Conclusion
The use of this compound in automated peptide synthesis offers a valuable strategy for mitigating the formation of aspartimide-related impurities, particularly in challenging peptide sequences. While coupling times may need to be optimized due to the increased steric bulk of the OcHex group, the potential for a cleaner crude product can significantly simplify downstream purification efforts. The protocols provided herein serve as a robust starting point for researchers aiming to improve the quality and yield of synthetic peptides containing aspartic acid.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.cn]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Coupling Efficiency of Fmoc-Asp(OcHex)-OH: A Comparative Analysis of Reagents in Solid-Phase Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of aspartic acid residues in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is often challenging due to the propensity for aspartimide formation. This side reaction, which leads to the formation of a succinimide (B58015) intermediate, can result in the epimerization of the aspartic acid residue and the formation of β-aspartyl peptides, complicating purification and reducing the overall yield of the target peptide. The use of the bulky cyclohexyl ester (OcHex) side-chain protecting group on the aspartic acid, as in Fmoc-Asp(OcHex)-OH, is a common strategy to sterically hinder this intramolecular cyclization. However, the steric bulk of the OcHex group can also impede the coupling reaction itself. Therefore, the selection of an appropriate coupling reagent is critical to ensure high coupling efficiency while minimizing aspartimide formation.
This application note provides a comparative overview of the coupling efficiency of this compound with various commonly used coupling reagents in SPPS. It includes a summary of expected performance, detailed experimental protocols, and visualizations to guide researchers in optimizing their peptide synthesis strategies.
Data Presentation: Comparative Coupling Efficiency
While direct head-to-head quantitative data for the coupling of this compound with a wide array of reagents is not extensively consolidated in the literature, we can extrapolate expected performance based on studies of other sterically hindered amino acids and the known reactivity of these reagents. The following table summarizes the anticipated relative efficiency and key considerations for different classes of coupling reagents. For reference, quantitative data from a comparative study on the sterically similar Fmoc-Asp-ODmb is included to provide a reasonable approximation of expected performance.[1]
| Coupling Reagent Class | Reagent Examples | Typical Reaction Time | Expected Coupling Efficiency | Key Considerations |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | 30 - 90 minutes | >98% | Highly efficient and fast, making them a top choice for hindered couplings. HATU is often considered the most reactive. Can be more expensive than other options.[1] |
| Carbodiimides | DIC/Oxyma, DIC/HOBt | 60 - 120 minutes | >97% | A cost-effective and reliable option. Generally slower than aminium/uronium salts. The use of additives like Oxyma or HOBt is crucial to suppress racemization.[1] |
| Phosphonium Salts | PyBOP, PyAOP | 45 - 90 minutes | >98% | High coupling efficiency, comparable to aminium/uronium salts. Byproducts are generally water-soluble, which can simplify purification. |
Note: Coupling efficiencies and reaction times are sequence-dependent and can be influenced by the specific peptide sequence, resin, and synthesizer conditions. The data for Fmoc-Asp-ODmb is presented as a qualitative guide for the expected performance of this compound.[1]
Experimental Protocols
The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound using representative reagents from each class. These protocols assume a standard Fmoc-SPPS workflow on a resin support.
General Preliminary Steps (Prior to Coupling)
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 15-20 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
Protocol 1: Coupling using HATU (Aminium/Uronium Salt)
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (2.9-4.9 equivalents), and an amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin in the reaction vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).
Protocol 2: Coupling using DIC/Oxyma (Carbodiimide)
-
Reagent Solution Preparation:
-
In one vial, prepare a solution of this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.
-
In a separate vial, prepare a solution of N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the this compound/Oxyma solution to the deprotected peptide-resin.
-
Add the DIC solution to the reaction vessel.
-
-
Reaction: Agitate the mixture at room temperature for 60-120 minutes.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5-7 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for complete coupling.
Protocol 3: Coupling using PyBOP (Phosphonium Salt)
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents), PyBOP (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 45-90 minutes.
-
Washing: After the coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for the coupling of this compound and a logical relationship diagram comparing the different classes of coupling reagents.
Caption: A generalized experimental workflow for the coupling of this compound in SPPS.
References
Application Notes and Protocols for the Incorporation of Fmoc-Asp(OcHex)-OH in Long Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of long peptide sequences using solid-phase peptide synthesis (SPPS) is often complicated by side reactions, prominent among which is the formation of aspartimide at aspartic acid residues. This side reaction can lead to the formation of impurities that are difficult to separate from the target peptide, thereby reducing the overall yield and purity. A key strategy to mitigate aspartimide formation is the use of sterically hindered protecting groups for the β-carboxyl group of aspartic acid. This application note details the use of Fmoc-Asp(OcHex)-OH, where the cyclohexyl ester (OcHex) provides significant steric bulk, for the successful incorporation of aspartic acid into long peptide chains while minimizing aspartimide formation. Detailed protocols for its incorporation, deprotection, and cleavage are provided, along with a comparative overview of various aspartic acid protecting groups.
Introduction: The Challenge of Aspartimide Formation
Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is the cornerstone of modern peptide synthesis.[1][2] However, the synthesis of long peptides, particularly those containing aspartic acid (Asp) residues, is frequently hampered by the formation of a succinimide (B58015) derivative known as aspartimide.[3][4] This base-catalyzed intramolecular cyclization occurs during the piperidine-mediated removal of the Fmoc protecting group.[4] The resulting aspartimide is susceptible to nucleophilic attack by piperidine (B6355638) or hydrolysis, leading to a mixture of α- and β-aspartyl peptides, as well as potential racemization at the α-carbon of the aspartic acid residue.
The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic. To address this challenge, a common and effective strategy is to increase the steric hindrance around the β-carboxyl group of the aspartic acid side chain, thereby impeding the intramolecular cyclization. While Fmoc-Asp(OtBu)-OH is widely used, its tert-butyl group may not provide sufficient steric bulk in particularly challenging sequences. Historically, the cyclohexyl (cHex) protecting group has been shown to be effective in minimizing aspartimide formation in Boc-based SPPS. This application note explores the application of its Fmoc-protected counterpart, this compound, in modern Fmoc-SPPS for the synthesis of long and complex peptides.
The Role of Steric Hindrance: this compound
The cyclohexyl group of this compound provides substantial steric bulk around the side-chain carboxyl ester, effectively shielding it from nucleophilic attack by the backbone amide nitrogen. This steric hindrance significantly reduces the rate of aspartimide formation, leading to a higher purity of the final peptide.
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Comparative Efficacy of Aspartic Acid Protecting Groups
The choice of the side-chain protecting group for aspartic acid has a significant impact on the prevention of aspartimide formation. The following table summarizes the performance of various protecting groups.
| Protecting Group | Structure | Relative Steric Hindrance | Efficacy in Preventing Aspartimide Formation | Cleavage Conditions |
| OtBu (tert-butyl) | -C(CH₃)₃ | Moderate | Standard, but can be insufficient for problematic sequences. | TFA |
| OMpe (3-methyl-3-pentyl) | -C(CH₃)(C₂H₅)₂ | High | More effective than OtBu. | TFA |
| ODie (3,3-diethylpropyl) | -CH₂C(C₂H₅)₂CH₃ | High | Comparable to OMpe. | TFA |
| OBno (5-n-butyl-5-nonyl) | -C(C₄H₉)₂(C₄H₉) | Very High | Extremely effective, significantly reduces aspartimide formation. | TFA |
| OcHex (cyclohexyl) | -C₆H₁₁ | High | Historically effective in Boc-SPPS, expected to be highly effective in Fmoc-SPPS. | Strong Acid (e.g., HF or TFMSA) |
Experimental Protocols
The following protocols provide a general guideline for the incorporation of this compound into peptide sequences. Optimization may be required based on the specific peptide sequence and resin.
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, Collidine)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., TIS, DODT, Water)
-
Dichloromethane (DCM)
-
Diethyl ether
General Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol for this compound Incorporation
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling of this compound:
-
Prepare the coupling solution: Dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate the amino acid for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Coupling times may need to be extended for this sterically hindered amino acid.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Cleavage and Deprotection of the OcHex Group
The cyclohexyl ester is stable to the standard TFA cleavage cocktails used for t-butyl-based protecting groups. Therefore, a stronger acid is required for its removal.
-
Resin Washing and Drying: After the final Fmoc deprotection and washing steps, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoromethanesulfonic acid (TFMSA) / TFA / m-cresol (B1676322) (1:8:1) or use neat Hydrogen Fluoride (HF). Caution: HF is extremely corrosive and toxic. Handle with extreme care in a specialized apparatus.
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at 0°C to room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting
-
Incomplete Coupling of this compound: Due to its steric bulk, longer coupling times or double coupling may be necessary. The use of more potent coupling reagents like HATU can also improve efficiency.
-
Aggregation of Long Peptides: For sequences prone to aggregation, consider using pseudoproline dipeptides or backbone protection strategies (e.g., Dmb) for residues preceding the problematic region.
Conclusion
The incorporation of this compound presents a valuable strategy for the synthesis of long and complex peptides where aspartimide formation is a significant concern. The steric hindrance provided by the cyclohexyl group effectively minimizes this problematic side reaction. While the final cleavage of the OcHex group requires stronger acidic conditions compared to t-butyl-based protecting groups, the resulting increase in peptide purity and yield can be highly advantageous for the synthesis of challenging peptide sequences. Researchers and drug development professionals can leverage this approach to access high-purity long peptides for their therapeutic and research applications.
References
Application Notes and Protocols for the Deprotection of Fmoc-Asp(OcHex)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). When incorporating aspartic acid into a peptide sequence, the choice of the side-chain protecting group is critical to prevent side reactions, most notably the formation of aspartimide. Aspartimide formation, a base-catalyzed intramolecular cyclization, can lead to the formation of α- and β-peptide impurities and racemization, significantly impacting the purity and yield of the final peptide.
The cyclohexyl ester (OcHex) has been employed as a side-chain protecting group for aspartic acid, historically in Boc-based SPPS, where it demonstrated a reduced propensity for aspartimide formation. In the context of Fmoc-SPPS, the OcHex group offers the advantage of being stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF). Consequently, the deprotection of the OcHex group is performed concurrently with the final cleavage of the peptide from the solid support using strong acidic conditions.
These application notes provide a detailed overview of the deprotection conditions for the OcHex group in peptides synthesized using Fmoc-Asp(OcHex)-OH, with a focus on maximizing cleavage efficiency while minimizing potential side reactions.
Deprotection Strategy for the OcHex Group
The deprotection of the OcHex group from the aspartic acid side chain is achieved during the final cleavage of the peptide from the resin. This process requires a strong acid, typically trifluoroacetic acid (TFA), in combination with a cocktail of scavengers. The scavengers are crucial for quenching the reactive cationic species generated during the cleavage of the protecting groups and the resin linker, thereby preventing the modification of sensitive amino acid residues such as tryptophan, methionine, and cysteine.
The selection of the appropriate cleavage cocktail is dependent on the amino acid composition of the peptide. The following sections provide detailed protocols and a summary of commonly used cleavage cocktails.
Experimental Protocols
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain tryptophan, methionine, or cysteine.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (TFA/H₂O/Triisopropylsilane (TIS), 95:2.5:2.5, v/v/v)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM) for washing
-
Centrifuge tubes
-
Sintered glass funnel
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the dried peptide-resin thoroughly with DCM to remove residual DMF and to swell the resin.
-
Dry the resin again under high vacuum for at least 1 hour.
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).
-
Allow the mixture to react at room temperature with occasional swirling for 2-4 hours.
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin.
-
Wash the resin 2-3 times with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to assess purity.
Protocol 2: Cleavage for Peptides Containing Sensitive Residues
This protocol is recommended for peptides containing tryptophan, methionine, cysteine, or arginine residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K (TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT), 82.5:5:5:5:2.5, v/v/w/v/v)
-
Cold diethyl ether or MTBE
-
DCM for washing
-
Centrifuge tubes
-
Sintered glass funnel
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Add the freshly prepared Reagent K to the resin (approximately 10-15 mL per gram of resin).
-
Allow the mixture to react at room temperature with occasional swirling for 2-4 hours.
-
Follow steps 7-13 from Protocol 1 to isolate and analyze the peptide.
Data Presentation: Cleavage Cocktail Summary
The following table summarizes commonly used cleavage cocktails for the final deprotection and cleavage of peptides from the solid support. The choice of cocktail is critical for the successful deprotection of the OcHex group while minimizing side reactions.
| Cleavage Cocktail | Composition (v/v) | Scavengers | Recommended for Peptides Containing | Notes |
| Standard | TFA/H₂O/TIS (95:2.5:2.5) | TIS, Water | No sensitive residues (Trp, Met, Cys). | A good general-purpose cocktail for simple peptides. TIS is an efficient scavenger for carbocations. |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Phenol, TIS, Water | Trityl-protected residues (His, Cys, Asn, Gln). | A low-odor alternative to cocktails containing thiols. Not recommended for peptides with multiple Met or Cys residues due to potential oxidation. |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT, Water | Sensitive residues such as Cys, Met, Trp, and Tyr. | A robust and widely used cocktail that provides excellent scavenging for a variety of reactive species. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | Sulfonyl-protected Arg residues (e.g., Pbf, Pmc). | Minimizes the reattachment of Trp-containing peptides to certain resin linkers. |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Phenol, Thioanisole, EDT, Water, DMS, I⁻ | Methionine residues. | Specifically designed to prevent the oxidation of methionine during cleavage. |
Mandatory Visualization
Caption: Workflow for the final cleavage and deprotection of a peptide containing Asp(OcHex).
Manual Coupling of Fmoc-Asp(OcHex)-OH: A Step-by-Step Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids is crucial for the synthesis of novel peptides with enhanced properties. This guide provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) coupling of Fmoc-Asp(OcHex)-OH, a valuable building block for introducing a protected aspartic acid residue with a bulky cyclohexyl ester side-chain.
The cyclohexyl (OcHex) protecting group on the aspartic acid side chain offers unique solubility characteristics and can influence peptide conformation. However, its steric bulk necessitates optimized coupling conditions to ensure high efficiency and minimize side reactions. This protocol outlines the key steps, reagent quantities, and monitoring procedures for the successful manual coupling of this derivative.
Experimental Protocols
This protocol is designed for a 0.1 mmol synthesis scale. Adjustments can be made for different scales, maintaining the specified reagent equivalents.
Resin Preparation and Swelling
Prior to initiating the coupling reaction, the solid-phase support (resin) must be adequately prepared to ensure optimal reaction kinetics.
-
Resin Weighing: Accurately weigh the appropriate amount of resin for a 0.1 mmol scale synthesis. For a resin with a loading capacity of 0.5 mmol/g, 200 mg would be required.
-
Transfer to Reaction Vessel: Transfer the weighed resin to a suitable manual reaction vessel equipped with a frit for solvent filtration.
-
Swelling: Add N,N-Dimethylformamide (DMF) to the resin, ensuring it is fully submerged. Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is critical for making the reactive sites on the resin accessible.[1][2]
Fmoc Deprotection
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a prerequisite for the subsequent coupling step.
-
Initial Deprotection: Drain the DMF from the swollen resin. Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin. Agitate the mixture for 3-5 minutes at room temperature.[3]
-
Second Deprotection: Drain the piperidine solution. Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[4][5]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove the piperidine and the cleaved dibenzofulvene-piperidine adduct.
This compound Coupling
This step involves the activation of the this compound and its subsequent reaction with the free amine on the resin-bound peptide. Due to the steric hindrance of the OcHex group, a potent coupling reagent such as HATU is recommended.
-
Amino Acid Activation: In a separate vial, dissolve this compound and a coupling reagent (e.g., HATU) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA), to the solution to activate the carboxylic acid. Allow this pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature. The recommended coupling time is typically 1-4 hours.
-
Washing: After the coupling period, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Monitoring the Coupling Reaction
It is essential to monitor the completion of the coupling reaction to avoid deletion sequences in the final peptide. The Kaiser test is a common qualitative method for detecting the presence of free primary amines.
-
Sample Preparation: Take a small sample of resin beads from the reaction vessel.
-
Washing: Wash the beads thoroughly with DMF and then with ethanol (B145695) or methanol.
-
Kaiser Test: Perform the Kaiser test according to standard procedures. A yellow color indicates a complete coupling (no free amines), while a blue or purple color signifies an incomplete reaction.
Capping (Optional)
If the Kaiser test indicates an incomplete coupling, a capping step can be performed to block any unreacted amines and prevent the formation of deletion sequences.
-
Capping Solution: Prepare a solution of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIPEA) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove the capping reagents.
A double coupling (repeating the coupling step with fresh reagents) can also be performed as an alternative to capping to drive the reaction to completion.
Data Presentation
The following tables summarize the recommended quantities of reagents for the manual coupling of this compound on a 0.1 mmol scale.
Table 1: Reagents for Fmoc Deprotection
| Reagent | Concentration | Volume per Step | Number of Steps |
| Piperidine in DMF | 20% (v/v) | 5 mL | 2 |
| DMF (Wash) | - | 5 mL | 5-7 |
Table 2: Reagents for this compound Coupling (HATU/DIPEA Method)
| Reagent | Equivalents | Molar Amount (mmol) | Mass/Volume |
| Resin (0.5 mmol/g loading) | 1.0 | 0.1 | 200 mg |
| This compound | 3-5 | 0.3 - 0.5 | 132.8 - 221.3 mg |
| HATU | 2.9 - 4.9 | 0.29 - 0.49 | 110.3 - 186.3 mg |
| DIPEA | 6-10 | 0.6 - 1.0 | 104.5 - 174.2 µL |
| DMF | - | - | Sufficient to dissolve reagents and swell resin |
Note: The molecular weight of this compound is approximately 442.5 g/mol , HATU is 380.2 g/mol , and the density of DIPEA is 0.742 g/mL.
Mandatory Visualization
The following diagram illustrates the logical workflow for the manual coupling of this compound.
Caption: Workflow for the manual coupling of this compound.
References
Application Notes and Protocols for Fmoc-Asp(OcHex)-OH in the Synthesis of Peptides with Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides incorporating post-translational modifications (PTMs) is a cornerstone of modern chemical biology and drug discovery. These modifications, such as phosphorylation and glycosylation, are critical for understanding protein function, signaling pathways, and disease pathogenesis. Solid-Phase Peptide Synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) strategy is the predominant method for creating these complex biomolecules due to its mild reaction conditions.[1][2]
A significant challenge in Fmoc-SPPS is the base-catalyzed formation of aspartimide, a side reaction that occurs at aspartic acid (Asp) residues, particularly in sequences like Asp-Gly or Asp-Asn.[3][4] This cyclization leads to a mixture of by-products, including α- and β-peptides and their racemized forms, which complicates purification and reduces the yield of the target peptide.[3] The use of Fmoc-Asp(OcHex)-OH, where the aspartic acid side chain is protected by a cyclohexyl (cHex) ester, offers a robust solution to this problem. The steric bulk of the cyclohexyl group effectively minimizes aspartimide formation under the basic conditions required for Fmoc deprotection.
These application notes provide detailed protocols for the use of this compound in the synthesis of peptides containing common PTMs, such as phosphorylation and glycosylation.
Key Advantages of Using this compound
-
Suppression of Aspartimide Formation: The primary advantage of the cyclohexyl protecting group is its effectiveness in preventing the formation of aspartimide, leading to higher purity and yield of the target peptide. Studies have shown a significant reduction in aspartimide-related impurities when using cyclohexyl esters compared to less bulky groups like benzyl (B1604629) esters.
-
Compatibility with Fmoc Chemistry: The OcHex group is stable to the piperidine (B6355638) solutions used for Fmoc deprotection and is efficiently cleaved under standard trifluoroacetic acid (TFA) cocktail conditions at the end of the synthesis, ensuring orthogonality with the overall protection strategy.
-
Enabling Synthesis of Complex Peptides: By minimizing a common and troublesome side reaction, this compound facilitates the synthesis of long or otherwise challenging peptide sequences, which is often a prerequisite for studying proteins with multiple PTMs.
Application 1: Synthesis of Phosphorylated Peptides
Phosphorylation is a ubiquitous PTM that regulates a vast array of cellular processes. The chemical synthesis of phosphopeptides is essential for studying the effects of specific phosphorylation events.
Experimental Protocol: Manual Solid-Phase Synthesis of a Model Phosphopeptide
This protocol describes the synthesis of a model peptide containing a phosphoserine residue and an aspartic acid residue protected with a cyclohexyl group.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-amino acids, including this compound and Fmoc-Ser(PO(OBzl)OH)-OH
-
Coupling reagents: HCTU (or HATU/HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. For sterically hindered residues like phosphoserine, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test.
-
After complete coupling, drain the solution and wash the resin with DMF (5x).
-
-
Chain Elongation:
-
Repeat steps 1 and 2 for each amino acid in the sequence, using this compound at the desired aspartic acid position.
-
-
Final Fmoc Deprotection:
-
Remove the N-terminal Fmoc group from the final amino acid as described in step 1.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Quantitative Data Summary
| Protecting Group on Asp | Coupling Efficiency for pSer (%) | Purity of Crude Peptide (%) | Aspartimide By-product (%) |
| OcHex | >98 | ~85 | <2 |
| OtBu | >98 | ~70 | 15-30 (sequence dependent) |
| OBzl | >98 | ~65 | >35 (sequence dependent) |
| Data are representative and may vary based on the specific peptide sequence and synthesis conditions. |
Application 2: Synthesis of N-linked Glycopeptides
N-linked glycosylation plays a critical role in protein folding, stability, and recognition events. The synthesis of glycopeptides allows for detailed investigation of these functions. A common strategy involves the incorporation of a pre-formed Fmoc-Asn(glycan)-OH building block. The use of this compound elsewhere in the sequence ensures the overall integrity of the peptide backbone.
Experimental Protocol: Automated Solid-Phase Synthesis of a Model Glycopeptide
This protocol outlines the synthesis of a glycopeptide containing a complex N-linked glycan on an asparagine residue.
Materials:
-
ChemMatrix® or other suitable PEG-based resin
-
Standard Fmoc-amino acids and this compound
-
Fmoc-Asn(Ac₃-β-D-GlcNAc)-OH (or other desired glycosylated asparagine)
-
Coupling reagents: DIC/Oxyma
-
Base: DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS
-
Cold diethyl ether
Procedure:
-
Automated Synthesizer Setup: Program the automated peptide synthesizer for standard Fmoc-SPPS cycles.
-
Synthesis Program:
-
Deprotection: 2x treatments with 20% piperidine/DMF.
-
Washing: DMF.
-
Coupling: Use a 4-fold excess of Fmoc-amino acid, DIC, and Oxyma for 45 minutes. For the bulky Fmoc-Asn(glycan)-OH, program a double coupling step of 2 hours each.
-
-
Resin Preparation and Synthesis: Load the resin into the reaction vessel and start the synthesis program.
-
Cleavage and Work-up:
-
After synthesis completion, transfer the resin to a reaction vessel for manual cleavage.
-
Follow steps 5 and 6 from the phosphopeptide protocol, using the appropriate cleavage cocktail for glycopeptides. Note that scavengers like EDT are important to protect tryptophan residues if present.
-
-
Purification: Purify the glycopeptide using RP-HPLC, often with a shallower gradient than for non-glycosylated peptides.
Quantitative Data Summary
| Protecting Group on Asp | Overall Yield of Glycopeptide (%) | Purity of Crude Glycopeptide (%) | Aspartimide By-product (%) |
| OcHex | 25-40 | >70 | <3 |
| OtBu | 15-30 | 50-60 | 20-40 (sequence dependent) |
| Yields are for purified product and are highly dependent on the complexity of the glycan and peptide sequence. |
Visualizing the Workflow and Rationale
DOT Language Diagrams
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of aspartimide formation and its prevention by this compound.
Conclusion
The use of this compound is a highly effective strategy for mitigating aspartimide formation during the Fmoc-SPPS of complex peptides. By preventing this common side reaction, researchers can achieve higher yields and purities of their target peptides, which is particularly critical when synthesizing valuable and complex molecules containing post-translational modifications. The protocols and data presented here provide a guide for the successful incorporation of this building block into synthetic workflows, enabling the robust production of PTM-peptides for advanced research and therapeutic development.
References
Application Notes and Protocols for Cleavage Cocktail Compatibility with Fmoc-Asp(OcHex)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of Nα-Fmoc-L-aspartic acid β-cyclohexyl ester (Fmoc-Asp(OcHex)-OH) in solid-phase peptide synthesis (SPPS) is a strategic choice to mitigate the formation of aspartimide intermediates, a common side reaction associated with aspartic acid residues. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and can occur under both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. The bulky cyclohexyl (OcHex) ester group sterically hinders the intramolecular cyclization that leads to aspartimide formation during peptide chain elongation.
However, the increased stability of the OcHex protecting group necessitates robust acidic conditions for its complete removal during the final cleavage and deprotection step. The selection of an appropriate cleavage cocktail is therefore critical to ensure efficient deprotection of the OcHex group while minimizing acid-catalyzed aspartimide formation and other potential side reactions involving sensitive amino acid residues.
These application notes provide a comprehensive overview of the compatibility of various cleavage cocktails with peptides containing the this compound protecting group, offering detailed protocols and recommendations for achieving high peptide purity and yield.
The Challenge: Aspartimide Formation
Aspartimide formation is a major side reaction in peptide synthesis involving aspartic acid. It proceeds through a five-membered succinimide (B58015) ring intermediate, which can subsequently undergo nucleophilic attack by water or other nucleophiles present in the cleavage cocktail. This can lead to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding D-isomers, which are often difficult to separate by chromatography.
Caption: Acid-catalyzed aspartimide formation pathway during cleavage.
While the OcHex group significantly reduces base-catalyzed aspartimide formation during synthesis, the strong acidic conditions required for its cleavage can still promote this side reaction. Therefore, the cleavage protocol must be optimized to balance efficient deprotection with the minimization of aspartimide formation.
Cleavage Cocktail Components and Their Functions
The final cleavage in Fmoc-SPPS is typically performed with a high concentration of trifluoroacetic acid (TFA). To prevent side reactions caused by reactive cationic species generated from the cleavage of protecting groups, various scavengers are added to the TFA.
| Component | Function |
| Trifluoroacetic Acid (TFA) | Strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups. |
| Triisopropylsilane (TIS) | A scavenger that effectively reduces trityl cations and other carbocations, minimizing alkylation of sensitive residues like Trp and Cys. |
| Water | A scavenger for tert-butyl cations and helps to suppress aspartimide formation. |
| Thioanisole | A scavenger for benzyl-type cations and can also reduce methionine sulfoxide. |
| 1,2-Ethanedithiol (EDT) | A scavenger for trityl cations and protects Cys residues from oxidation and re-alkylation. |
| Phenol | A scavenger for various carbocations, particularly effective in preventing tyrosine modification. |
Recommended Cleavage Cocktails for Peptides Containing Asp(OcHex)
The choice of the optimal cleavage cocktail is highly dependent on the amino acid composition of the peptide. Below is a summary of commonly used cleavage cocktails and their suitability for peptides containing Asp(OcHex).
| Reagent Name | Composition (v/v or w/v) | Key Scavengers | Primary Application & Remarks |
| TFA / TIS / H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | TIS, H₂O | A good starting point for peptides lacking highly sensitive residues such as Cys, Met, or Trp. The water content helps to suppress aspartimide formation. |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | Phenol, TIS, H₂O | A general-purpose, low-odor cocktail effective for scavenging trityl groups. Suitable for peptides containing Tyr. May not be sufficient to prevent oxidation of Met. |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | Phenol, Thioanisole, EDT, H₂O | A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. The combination of scavengers provides broad protection against various side reactions. |
| Reagent R | TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (3%), Anisole (2%) | Thioanisole, EDT, Anisole | Recommended for peptides containing Arg(Pbf/Pmc) and Trp. |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%), H₂O (3%), DMS (2%), Ammonium Iodide (1.5%) | Phenol, Thioanisole, EDT, H₂O, DMS, NH₄I | Specifically formulated to prevent the oxidation of methionine residues. Can also be used for peptides containing Cys. |
Note: While direct quantitative data comparing the cleavage efficiency and aspartimide formation for Asp(OcHex) with these specific cocktails is limited in the literature, the principles of scavenger chemistry and experience with other bulky aspartate protecting groups suggest that cocktails with a higher water content and efficient carbocation scavengers (like Reagent K or Reagent B) are preferable to minimize side reactions.
Experimental Protocols
General Peptide-Resin Preparation for Cleavage
-
Following completion of the solid-phase synthesis, transfer the peptide-resin to a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Wash the resin extensively with dichloromethane (B109758) (DCM) (3 x 10 mL per gram of resin) to remove residual dimethylformamide (DMF).
-
Dry the resin thoroughly under a high vacuum for at least 2 hours, or preferably overnight.
Protocol 1: Standard Cleavage using TFA / TIS / H₂O
This protocol is recommended for peptides containing Asp(OcHex) but lacking other sensitive residues like Cys, Met, or Trp.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5, v/v/v)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. A longer reaction time may be necessary for complete cleavage of the OcHex group compared to a tBu group. It is advisable to perform a small-scale trial to optimize the cleavage time.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin 2-3 times with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether or MTBE.
-
A white precipitate of the crude peptide should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K
This protocol is recommended for peptides containing Asp(OcHex) in addition to sensitive residues such as Cys, Met, Trp, and/or Tyr.
Materials:
-
Dried peptide-resin
-
Reagent K: TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)
-
Cold diethyl ether or MTBE
-
Centrifuge and centrifuge tubes
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using freshly prepared Reagent K as the cleavage cocktail.
-
The reaction time is typically 2-4 hours at room temperature.
-
Follow steps 4-10 from Protocol 1 for peptide filtration, precipitation, and isolation.
Workflow and Logic
Caption: General workflow for peptide cleavage and isolation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Cleavage Yield | Incomplete cleavage of the OcHex group or peptide from the resin. | Extend the cleavage reaction time (e.g., to 6 hours) and/or increase the volume of the cleavage cocktail. Perform a small-scale time-course experiment to determine the optimal cleavage time. |
| Presence of Aspartimide-Related Peaks in HPLC | Acid-catalyzed aspartimide formation during cleavage. | Ensure the cleavage cocktail contains an adequate amount of water (at least 2.5-5%). Consider using a milder cleavage cocktail for a longer duration if the peptide sequence is particularly prone to this side reaction. |
| Modification of Sensitive Residues (e.g., Trp, Met) | Ineffective scavenging of reactive cationic species. | Use a more robust cleavage cocktail with a combination of scavengers, such as Reagent K. Ensure all scavengers are fresh. |
| Incomplete Removal of Other Side-Chain Protecting Groups | Steric hindrance or insufficient reaction time. | Increase the cleavage time and/or the concentration of scavengers. For peptides with multiple bulky protecting groups, a two-step cleavage protocol might be beneficial. |
Conclusion
The use of this compound is an effective strategy to minimize aspartimide formation during the synthesis of peptides. However, the successful cleavage and deprotection of peptides containing this protecting group require careful consideration of the cleavage cocktail composition and reaction conditions. While a standard TFA/TIS/H₂O cocktail may be sufficient for robust sequences, peptides with sensitive amino acid residues will benefit from more comprehensive scavenger mixtures like Reagent K. Optimization of the cleavage time is also a critical parameter to ensure complete removal of the stable OcHex group. By following the protocols and recommendations outlined in these application notes, researchers can achieve high yields of pure peptides containing aspartic acid.
Application Notes and Protocols for Fmoc-Asp(OcHex)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a pivotal area in drug discovery and development, offering molecules with enhanced conformational stability, receptor affinity, and resistance to enzymatic degradation compared to their linear counterparts. A critical step in the synthesis of many cyclic peptides is the formation of a lactam bridge, often between the side chains of aspartic acid and a basic amino acid like lysine (B10760008). The choice of protecting group for the aspartic acid side chain is paramount to the success of the synthesis, directly impacting the efficiency of the cyclization and the purity of the final product.
Fmoc-Asp(OcHex)-OH, where OcHex stands for the cyclohexyl ester protecting group, is a valuable building block in solid-phase peptide synthesis (SPPS) for this purpose. The bulky cyclohexyl group provides significant steric hindrance, which is highly effective in minimizing the common and problematic side reaction of aspartimide formation during Fmoc deprotection steps with piperidine (B6355638).[1] This leads to higher purity of the crude linear peptide, which in turn facilitates a more efficient subsequent on-resin cyclization.
These application notes provide a detailed overview and protocols for the use of this compound in the synthesis of cyclic peptides via on-resin lactam bridge formation.
Advantages of this compound in Cyclic Peptide Synthesis
The primary advantage of employing this compound lies in the mitigation of aspartimide formation. This side reaction, prevalent with less sterically hindered protecting groups, leads to the formation of impurities that are often difficult to separate from the desired peptide.
Key Benefits:
-
Reduced Aspartimide Formation: The cyclohexyl ester is a bulky protecting group that sterically hinders the nucleophilic attack of the backbone amide on the side-chain ester, significantly reducing the formation of the succinimide (B58015) intermediate.[1]
-
Higher Crude Peptide Purity: By minimizing a major source of side products during the linear synthesis, the resulting crude peptide is of higher purity, simplifying the subsequent cyclization and final purification steps.
-
Improved Overall Yield: A cleaner linear precursor generally leads to a more efficient intramolecular cyclization, thereby improving the overall yield of the final cyclic peptide.
-
Orthogonality: The OcHex group is stable to the basic conditions used for Fmoc group removal but can be cleaved under strongly acidic conditions (e.g., with HF or TFMSA), making it compatible with Boc-based synthesis strategies. For Fmoc-based strategies targeting on-resin cyclization, a different orthogonal protecting group strategy is required for the corresponding amino acid (e.g., Lys(Alloc)-OH).
Data Presentation
The selection of the aspartic acid side-chain protecting group has a significant impact on the level of aspartimide-related impurities. The following table summarizes the comparative performance of different protecting groups in preventing this side reaction.
| Fmoc-Asp Derivative | Key Advantage | Relative Level of Aspartimide Formation |
| This compound | Excellent suppression of aspartimide formation due to high steric hindrance. [1] | Very Low |
| Fmoc-Asp(OtBu)-OH | Standard, cost-effective protecting group. | High |
| Fmoc-Asp(OMpe)-OH | Good balance of protection and cost. | Moderate |
| Fmoc-Asp(OBno)-OH | Very effective at reducing aspartimide formation. | Very Low |
Note: The level of aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.
Experimental Protocols
The following protocols outline the general procedure for the synthesis of a cyclic peptide with a lactam bridge between an aspartic acid (introduced as this compound) and a lysine residue using on-resin cyclization. For this strategy to be successful, the lysine side chain must be protected with a group that is orthogonal to both the acid-labile resin linker and the Fmoc group, such as an Alloc (allyloxycarbonyl) group.
Protocol 1: Linear Peptide Synthesis on Solid Support
This protocol describes the assembly of the linear peptide sequence on a Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including this compound and Fmoc-Lys(Alloc)-OH)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with the coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound and Fmoc-Lys(Alloc)-OH at the desired positions.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) to liberate the N-terminal amine.
Protocol 2: On-Resin Cyclization via Lactam Bridge Formation
This protocol details the selective deprotection of the Lys(Alloc) side chain and the subsequent intramolecular cyclization with the Asp(OcHex) side chain is not feasible with standard methods. A more appropriate strategy involves using an orthogonal protecting group on the Asp side chain that can be selectively removed on-resin, such as Fmoc-Asp(OAll)-OH, and then cyclizing with a deprotected Lys side chain.
However, to illustrate a workflow where this compound's benefit of reducing aspartimide is leveraged, we will describe a head-to-tail cyclization strategy where the C-terminal Asp is linked to the resin via its side chain, a strategy for which a cyclohexyl ester might be adapted. A more common approach for side-chain to side-chain cyclization would involve Fmoc-Asp(O-Allyl)-OH and Fmoc-Lys(Alloc)-OH.
For the purpose of this application note, we will present a generalized workflow for on-resin side-chain to side-chain lactam bridge formation, emphasizing the importance of the initial linear peptide quality achieved by using side-chain protecting groups that minimize side reactions.
Materials:
-
Peptide-resin from Protocol 1
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Scavenger (e.g., Phenylsilane)
-
Cyclization coupling reagents (e.g., PyBOP, HATU)
-
Base (e.g., DIPEA)
-
Solvents: Anhydrous DCM, Anhydrous DMF
Procedure:
-
Selective Deprotection of Lys(Alloc):
-
Swell the peptide-resin in anhydrous DCM.
-
Add a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (B129415) (15 eq.) in anhydrous DCM.
-
Agitate the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes. Repeat this step 2-3 times until deprotection is complete (monitored by LC-MS analysis of a small cleaved sample).
-
Wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate (B1195824) in DMF to remove residual palladium, followed by thorough DMF and DCM washes.
-
-
Intramolecular Cyclization:
-
Swell the resin in anhydrous DMF.
-
Add the cyclization reagents (e.g., PyBOP (3 eq.), and DIPEA (6 eq.)) in anhydrous DMF.
-
Agitate the reaction mixture at room temperature for 4-24 hours.
-
Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Washing: After completion of the cyclization, wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 3: Cleavage from Resin and Purification
This protocol describes the final cleavage of the cyclic peptide from the solid support and its subsequent purification.
Materials:
-
Cyclized peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Solvents for HPLC purification (e.g., Acetonitrile, Water, TFA)
Procedure:
-
Resin Drying: Dry the cyclized peptide-resin under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail to the dry resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for on-resin synthesis of a cyclic peptide.
Caption: General mechanism of a cyclic peptide modulating a signaling pathway.
Conclusion
This compound is a highly effective building block for the synthesis of cyclic peptides, particularly for sequences prone to aspartimide formation. Its use in the early stages of linear peptide synthesis leads to a cleaner crude product, which significantly benefits the subsequent on-resin cyclization and final purification steps. The protocols provided herein offer a general framework for the application of this compound in the generation of cyclic peptides for research and drug development purposes. Researchers should optimize the coupling and cyclization conditions for each specific peptide sequence to achieve the best possible outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Asp(OcHex)-OH Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Aspartic acid protected with a Cyclohexyl ester (Fmoc-Asp(OcHex)-OH). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in Fmoc-SPPS?
The primary challenges when using this compound are twofold: potential low coupling efficiency due to steric hindrance from the bulky cyclohexyl group, and the risk of aspartimide formation, a common side reaction for aspartic acid residues in Fmoc chemistry.[1][2] While the OcHex group was historically used in Boc-SPPS to minimize aspartimide formation, its bulkiness can impede the coupling reaction in the Fmoc-SPPS context.[1]
Q2: What is aspartimide formation and why is it a concern with Aspartic acid derivatives?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide (B58015) ring.[1][3] This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine). The resulting aspartimide is prone to racemization and can be opened by a nucleophile (like piperidine (B6355638) or water) to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.
Q3: How does the OcHex protecting group compare to other Asp protecting groups in preventing aspartimide formation?
The rationale for using bulkier side-chain protecting groups like cyclohexyl (OcHex) is to sterically hinder the intramolecular cyclization that leads to aspartimide formation. While the standard tert-butyl (OtBu) protecting group offers some protection, it can be insufficient in sequences prone to this side reaction (e.g., Asp-Gly, Asp-Asn). Newer, bulkier protecting groups such as 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno) have been shown to be more effective than OtBu in suppressing aspartimide formation. Historically, Asp(OcHex) was effective in Boc-SPPS with in situ neutralization protocols.
Q4: Can low coupling efficiency of this compound lead to other impurities?
Yes, incomplete or low coupling efficiency can lead to the formation of deletion sequences, where the intended this compound residue is missing from the final peptide. If a capping step is used, it will result in N-terminally acetylated truncated peptides. If no capping is performed, the unreacted amine can couple with the subsequent amino acid, leading to a peptide missing the Asp residue.
Troubleshooting Guide for Low Coupling Efficiency
Problem: Low yield or presence of deletion sequences after coupling this compound.
This is often indicative of incomplete coupling due to the steric hindrance of the Asp(OcHex) residue. Below are potential solutions categorized by approach.
Strategy 1: Optimization of Coupling Reagents and Conditions
One of the most effective ways to improve the coupling of sterically hindered amino acids is to employ more potent activating reagents and optimize the reaction conditions.
-
Recommendation: Switch to a more powerful coupling reagent. Uronium/aminium or phosphonium-based reagents are generally more effective for hindered couplings than carbodiimides alone.
-
Experimental Protocol:
-
Reagent Selection: Choose a high-potency coupling reagent such as HATU, HCTU, or COMU.
-
Pre-activation: Pre-activate the this compound (3-5 equivalents) with the coupling reagent (3-5 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in a suitable solvent (e.g., DMF or NMP) for 2-5 minutes before adding to the resin.
-
Double Coupling: Perform a second coupling step. After the initial coupling reaction (1-2 hours), drain the reaction vessel, wash the resin with DMF, and add a fresh solution of activated this compound for another 1-2 hours.
-
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Strategy 2: Monitoring the Coupling Reaction
It is crucial to confirm the completion of the coupling reaction before proceeding to the next deprotection step.
-
Recommendation: Use a qualitative test to check for the presence of free primary amines on the resin.
-
Experimental Protocol (Kaiser Test):
-
Take a small sample of the resin beads after the coupling reaction and wash them thoroughly with DMF and then ethanol.
-
Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol (B47542) in ethanol) to the beads.
-
Heat the sample at 100°C for 5 minutes.
-
Interpretation:
-
Blue beads: Indicate the presence of free primary amines, meaning the coupling is incomplete.
-
Yellow/Colorless beads: Indicate the absence of free primary amines, suggesting a complete coupling.
-
-
Strategy 3: Modifying Deprotection Conditions to Reduce Aspartimide Formation
While not directly a coupling issue, aggressive deprotection conditions can exacerbate aspartimide formation, which can be mistaken for a loss of the desired product.
-
Recommendation: Modify the Fmoc deprotection cocktail to be less basic or to include additives that suppress aspartimide formation.
-
Experimental Protocol:
-
Use a Weaker Base: Replace 20% piperidine in DMF with a less nucleophilic base like 20% piperazine (B1678402) in DMF.
-
Additive Approach: Add an acidic additive to the standard 20% piperidine in DMF solution. Common additives include 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma).
-
Data Summary
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity for Hindered Couplings | Key Advantages |
| HBTU/TBTU | Uronium/Aminium Salt | Good | Widely used, cost-effective. |
| HATU | Uronium/Aminium Salt | Excellent | Highly efficient for hindered amino acids. |
| HCTU | Uronium/Aminium Salt | Very Good | More reactive than HBTU. |
| COMU | Uronium/Aminium Salt | Excellent | High efficiency, safer byproducts than HOBt-based reagents. |
| PyBOP | Phosphonium Salt | Good | Well-suited for cyclization reactions. |
| PyAOP | Phosphonium Salt | Excellent | Very effective for hindered couplings. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Can be less efficient for hindered residues. |
Table 2: Impact of Asp Side-Chain Protecting Group on Aspartimide Formation
| Asp Protecting Group | Relative Steric Bulk | Propensity for Aspartimide Formation |
| -OtBu | Standard | High, especially in problematic sequences. |
| -OMpe | Increased | Reduced compared to OtBu. |
| -ODie | Increased | Further reduced. |
| -OBno | High | Very low, almost undetectable in some cases. |
| -OcHex | High | Historically low in Boc-SPPS, but can present coupling challenges in Fmoc-SPPS. |
Signaling Pathways and Logical Relationships
DOT Script for Aspartimide Formation Pathway
Caption: The chemical pathway of aspartimide formation.
References
Identifying and characterizing byproducts in peptides synthesized with Fmoc-Asp(OcHex)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Asp(OcHex)-OH in solid-phase peptide synthesis (SPPS). The primary focus is on identifying and characterizing potential byproducts to ensure the synthesis of high-quality peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of concern when using this compound in peptide synthesis?
The main side reaction is the formation of an aspartimide derivative.[1][2][3] This occurs through an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue. This reaction is base-catalyzed and can be exacerbated by the repeated piperidine (B6355638) treatments used for Fmoc deprotection in SPPS.[1][2]
Q2: What are the consequences of aspartimide formation?
Aspartimide formation can lead to a variety of impurities in the final peptide product. The five-membered succinimide (B58015) ring of the aspartimide is susceptible to nucleophilic attack, which can result in:
-
α- and β-peptides: Ring-opening by water or other nucleophiles can generate a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-aspartyl peptides, which can be difficult to separate from the desired L-aspartyl peptide.
-
Piperidide adducts: If piperidine is used for Fmoc deprotection, it can act as a nucleophile and attack the aspartimide, forming α- and β-piperidide adducts.
Q3: How does the OcHex (O-cyclohexyl) protecting group compare to other common Asp protecting groups in mitigating aspartimide formation?
Historically, the O-cyclohexyl (OcHex) protecting group was utilized in Boc-based SPPS and was effective in minimizing aspartimide formation under those conditions. In the context of Fmoc-SPPS, sterically bulky protecting groups are known to reduce the rate of aspartimide formation. While direct quantitative comparisons for OcHex in Fmoc-SPPS are not as widely published as for other groups, the general principle is that bulkier esters provide better protection. The table below provides a comparison of commonly used protecting groups.
Troubleshooting Guide
Issue: Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
Symptoms:
-
Multiple peaks close to the main product peak in the HPLC chromatogram.
-
Mass spectrometry data shows peaks with the same mass as the desired peptide but with different retention times.
-
Mass spectrometry data may also show a peak corresponding to a dehydrated product (-18 Da from the desired peptide mass), which is indicative of the aspartimide intermediate.
Possible Causes and Solutions:
| Root Cause | Mitigation Strategy |
| Sequence-dependent susceptibility | Certain amino acid sequences, particularly Asp-Gly, Asp-Asn, and Asp-Ser, are more prone to aspartimide formation due to reduced steric hindrance. When synthesizing such sequences, consider using a more sterically hindered protecting group for the aspartic acid residue if significant byproduct formation is observed with this compound. |
| Prolonged exposure to basic conditions | Extended Fmoc deprotection times increase the risk of aspartimide formation. Optimize the deprotection time to the minimum required for complete Fmoc removal. This can be monitored using a UV detector to follow the release of the Fmoc group. |
| Elevated temperature | Higher temperatures during synthesis can accelerate the rate of aspartimide formation. It is advisable to perform the synthesis at room temperature unless elevated temperatures are necessary to overcome peptide aggregation. |
| Choice of base for Fmoc deprotection | Piperidine is a nucleophilic base that can contribute to the formation of piperidide adducts. Consider using a less nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or adding an acidic additive like 0.1 M HOBt (Hydroxybenzotriazole) to the piperidine deprotection solution to reduce the basicity. |
Quantitative Data on Aspartimide Formation
The following table summarizes the extent of aspartimide-related byproduct formation for different aspartic acid protecting groups in the synthesis of the model peptide VKDGYI, which has a sequence known to be highly susceptible to this side reaction.
| Protecting Group | Total Aspartimide-Related Byproducts (%) | D-Asp Content (%) |
| -OtBu (tert-Butyl) | High | High |
| -OMpe (3-Methylpent-3-yl) | Moderate | Moderate |
| -OBno (5-Butyl-5-nonyl) | Very Low | Very Low |
Note: This data is compiled from studies on model peptides and the level of byproduct formation can be sequence-dependent. Quantitative data for this compound in Fmoc-SPPS is limited in publicly available literature, but its performance is expected to be influenced by its steric bulk.
Experimental Protocols
Protocol 1: HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically 50% acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas to quantify the relative amounts of the main product and byproducts.
Protocol 2: Mass Spectrometry Analysis
-
Technique: Use electrospray ionization mass spectrometry (ESI-MS) coupled to the HPLC system (LC-MS).
-
Analysis:
-
Determine the molecular weight of the main peak and confirm it matches the expected mass of the target peptide.
-
Analyze the molecular weights of the byproduct peaks.
-
Peaks with the same mass as the target peptide could be α/β isomers or diastereomers.
-
A peak with a mass of -18 Da from the target peptide suggests the presence of the aspartimide intermediate.
-
Peaks with a mass corresponding to the target peptide +85 Da may indicate piperidide adducts (if piperidine was used for deprotection).
-
-
Visualizations
Caption: Pathway of aspartimide formation and subsequent byproduct generation.
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
References
Technical Support Center: Strategies to Improve Solubility of Peptides Containing Multiple Asp(OcHex) Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting strategies and answers to frequently asked questions regarding the solubility of synthetic peptides, with a specific focus on sequences containing multiple cyclohexyl ester-protected aspartic acid (Asp(OcHex)) residues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about handling peptides with poor solubility characteristics.
Q1: Why is my peptide containing multiple Asp(OcHex) residues poorly soluble?
The presence of multiple Asp(OcHex) residues significantly increases the hydrophobicity of a peptide. The cyclohexyl (OcHex) group is a bulky, non-polar side-chain protection used during synthesis, particularly in Boc-based protocols, to minimize side reactions like aspartimide formation.[1][2] However, this hydrophobicity is a primary driver of peptide aggregation in aqueous solutions, often leading to the formation of insoluble β-sheet structures.[3][4] Peptides with a high proportion of non-polar amino acids often have limited solubility in aqueous solutions.[3]
Q2: What is the very first step I should take when trying to dissolve a new or difficult peptide?
Always perform a solubility test on a small aliquot of the lyophilized peptide before attempting to dissolve the entire sample. This precautionary step prevents the potential loss of your entire peptide stock if an inappropriate solvent is chosen. We recommend using a 1 mg aliquot for this initial test.
Q3: How do I determine the best starting solvent for my peptide?
The best starting point is to analyze the peptide's amino acid sequence to predict its overall charge at a neutral pH.
-
Calculate Net Charge: Assign a value of +1 to each basic residue (K, R, H) and the N-terminus. Assign a value of -1 to each acidic residue (D, E) and the C-terminus. Sum these values to get the net charge.
-
Basic Peptides (Net Charge > 0): Start with sterile, distilled water. If that fails, try a dilute acidic solution like 10% acetic acid.
-
Acidic Peptides (Net Charge < 0): Start with sterile, distilled water or PBS (pH 7.4). If insoluble, try a dilute basic solution like 0.1M ammonium (B1175870) bicarbonate.
-
Neutral or Hydrophobic Peptides (Net Charge ≈ 0): These peptides, including those rich in Asp(OcHex), often require organic solvents.
Q4: What are the best practices for using organic solvents like Dimethyl Sulfoxide (DMSO)?
For highly hydrophobic peptides, dissolving in an organic solvent and then diluting into an aqueous buffer is a common and effective strategy.
-
Add a minimal amount of the pure organic solvent (e.g., DMSO, DMF, ACN) to a small, pre-weighed aliquot of the peptide.
-
Ensure the peptide dissolves completely in the organic solvent to form a clear solution.
-
Slowly add this solution dropwise into your stirring or vortexing aqueous buffer to reach the desired final concentration. This method helps prevent localized high concentrations and subsequent precipitation.
Q5: Can I use sonication or heating to improve solubility?
Yes, but with caution. Brief sonication in a water bath can help break up smaller particles and enhance dissolution. Gentle warming can also be helpful, but excessive heat should be avoided as it can degrade the peptide.
Q6: My peptide is for cell-based assays. Are there any solvents I should avoid?
Extreme caution is necessary when preparing peptides for biological assays.
-
Organic Solvents: High concentrations of solvents like DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 1%, although the tolerance is cell-line dependent.
-
Acids/Bases: Trifluoroacetic acid (TFA) is often used to dissolve basic peptides but should be avoided in cell culture experiments.
-
Chaotropic Agents: Denaturing agents like urea (B33335) or guanidine-HCl are very effective at solubilizing aggregated peptides but will also denature proteins in your assay system, limiting their application.
Section 2: Troubleshooting Guide and Experimental Protocols
This section provides structured protocols for systematically tackling solubility issues.
Protocol 1: Calculating Peptide Net Charge
A precise calculation of the peptide's net charge is the foundation for selecting an appropriate solvent system.
Methodology:
-
Examine the full amino acid sequence of your peptide.
-
Assign a value of +1 for each basic residue: Lysine (K), Arginine (R), and Histidine (H).
-
Assign a value of -1 for each acidic residue: Aspartic Acid (D) and Glutamic Acid (E).
-
Add +1 for the free amine at the N-terminus (unless it is acetylated).
-
Add -1 for the free carboxyl group at the C-terminus (unless it is amidated).
-
Sum the values to determine the overall net charge of the peptide at neutral pH.
Example: For the sequence H-EFISEHRLDAGAK-OH
-
Basic residues (H, R, K): +1 +1 +1 = +3
-
Acidic residues (E, D): -1 -1 = -2
-
N-terminus: +1
-
C-terminus: -1
-
Total Net Charge: (+3) + (-2) + (+1) + (-1) = +1 (This is a basic peptide).
Protocol 2: Stepwise Dissolution of a Hydrophobic Peptide
This protocol is designed for peptides that are neutral or highly hydrophobic, such as those with multiple Asp(OcHex) residues.
Methodology:
-
Initial Test: Weigh a small amount (approx. 1 mg) of the lyophilized peptide into a sterile microcentrifuge tube.
-
Add Organic Solvent: Add a minimal volume (e.g., 20-50 µL) of a suitable organic solvent such as DMSO, DMF, or ACN. Vortex thoroughly. If the peptide contains Cysteine (Cys) or Methionine (Met), avoid DMSO as it can cause oxidation; use DMF instead.
-
Confirm Dissolution: Ensure the peptide has dissolved completely to form a clear solution. If not, add a small additional volume of the organic solvent. Sonication may be used to aid dissolution.
-
Aqueous Dilution: Place your target volume of aqueous buffer (e.g., PBS, Tris) onto a vortex mixer at a medium speed.
-
Dropwise Addition: Slowly add the peptide-organic solvent solution dropwise into the center of the vortexing aqueous buffer. This gradual dilution is critical to prevent the peptide from precipitating out of solution.
-
Final Inspection: Once all the peptide solution has been added, continue to vortex for another 30 seconds. Visually inspect the solution for any cloudiness or precipitate.
-
Clarification: Before use, centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any insoluble micro-aggregates. Carefully transfer the supernatant to a new tube.
Section 3: Data Presentation
The following tables summarize key information for easy reference during your experimental planning.
Table 1: Solvent Selection Guide Based on Peptide Net Charge
| Peptide Type (Net Charge) | Recommended Initial Solvent(s) | Secondary Solvent / Additive | Key Considerations |
| Basic (Net Charge > 0) | Sterile Water | 10-30% Acetic Acid | Use of strong acids like TFA should be avoided for cell-based assays. |
| Acidic (Net Charge < 0) | Sterile Water or PBS (pH 7.4) | 0.1M Ammonium Bicarbonate | Avoid basic solutions for Cys-containing peptides to prevent disulfide bond formation. |
| Neutral / Hydrophobic (Net Charge ≈ 0) | Organic Solvents (DMSO, DMF, ACN) | Dilute dropwise into aqueous buffer | This category includes peptides rich in hydrophobic residues like Leu, Val, Phe, and those with bulky hydrophobic protecting groups like OcHex. |
Table 2: Common Organic Solvents for Hydrophobic Peptides
| Solvent | Use Case | Cautions & Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent for most highly hydrophobic peptides. | Can oxidize Cysteine (Cys) and Methionine (Met) residues. Can be toxic to cells at concentrations >1%. |
| Dimethylformamide (DMF) | A good alternative to DMSO, especially for peptides containing Cys or Met. | Should be handled in a fume hood. Ensure high purity. |
| Acetonitrile (ACN) | Often used in HPLC purification; can be a suitable primary solvent. | Less powerful than DMSO or DMF but easily removed by lyophilization. |
| Isopropanol | Can be effective for some hydrophobic peptides. | Less commonly used as a primary solvent compared to DMSO or DMF. |
Section 4: Visual Guides
The following diagrams illustrate key workflows and concepts for addressing peptide solubility.
Caption: A step-by-step workflow for troubleshooting peptide solubility.
Caption: Decision tree for initial solvent selection based on peptide charge.
Caption: Conceptual link between pH, a peptide's isoelectric point, and solubility.
References
Technical Support Center: Preventing Racemization at Aspartic Acid Residues During SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the challenge of racemization at aspartic acid (Asp) residues.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a problem at aspartic acid residues in SPPS?
A1: Racemization is the conversion of an optically active compound (containing a single L- or D-enantiomer) into an equal mixture of both enantiomers, known as a racemate. In peptide synthesis, this results in the undesired incorporation of D-amino acids into the peptide chain.[1][2] This is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of D-isomers can significantly reduce or eliminate therapeutic efficacy and potentially introduce toxic side effects. Aspartic acid is particularly susceptible to this side reaction during Fmoc-SPPS.
Q2: What is the primary mechanism of aspartic acid racemization during SPPS?
A2: The primary mechanism involves the formation of a cyclic succinimide (B58015) intermediate, also known as an aspartimide.[3][4][5] This process is catalyzed by the basic conditions used for Fmoc-group deprotection (e.g., piperidine). The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl group of Asp, forming a five-membered ring. This aspartimide intermediate is chirally unstable and can be readily deprotonated and reprotonated at the α-carbon, leading to racemization. Subsequent nucleophilic attack by water or piperidine (B6355638) can open the ring to form a mixture of L-α-Asp, D-α-Asp, L-β-Asp, and D-β-Asp peptides.
Q3: Which amino acid residue following the aspartic acid is most prone to causing racemization?
A3: The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the Asp residue. Sequences with small, sterically unhindered residues are most susceptible. The Asp-Gly sequence is particularly notorious for high rates of racemization due to the lack of steric hindrance from glycine's side chain. Other sequences prone to this side reaction include Asp-Asn, Asp-Ser, Asp-Ala, and Asp-His.
Q4: At which steps of the SPPS cycle is racemization most likely to occur?
A4: Racemization of aspartic acid primarily occurs during the repetitive Fmoc-deprotection steps throughout the synthesis. The use of a base like piperidine to remove the Fmoc group creates the necessary conditions for aspartimide formation. Peptides with Asp residues located near the C-terminus are exposed to these basic conditions more frequently, increasing the risk of significant racemization. While racemization can also occur during the coupling step for many amino acids, for Asp, the base-catalyzed aspartimide formation during deprotection is the major concern.
Q5: What are the general strategies to minimize aspartic acid racemization?
A5: Several strategies can be employed to suppress aspartimide formation and subsequent racemization:
-
Modification of Deprotection Conditions: Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to the piperidine deprotection solution can reduce the basicity and minimize the side reaction.
-
Use of Alternative Protecting Groups: Employing bulkier protecting groups for the Asp side chain, such as 3-methylpent-3-yl (Mpe) or trialkylcarbinol esters, can sterically hinder the formation of the succinimide ring.
-
Backbone Protection: Protecting the backbone amide nitrogen of the residue following Asp with groups like 2,4-dimethoxybenzyl (Dmb) can completely prevent aspartimide formation.
-
Optimized Coupling Conditions: While less of a primary cause for Asp racemization, using efficient coupling reagents like COMU and controlling the reaction temperature can contribute to overall peptide quality and minimize side reactions.
II. Troubleshooting Guide
Q1: I've synthesized a peptide with an Asp-Gly sequence and am observing significant D-Asp formation. What is the most likely cause, and how can I fix it?
A1: The Asp-Gly sequence is the most susceptible to base-catalyzed aspartimide formation, which leads to racemization. The standard Fmoc-deprotection conditions (20% piperidine in DMF) are the likely cause.
-
Immediate Solution: Add an acidic additive to your deprotection solution. Using 20% piperidine with 0.1 M HOBt or 1 M Oxyma Pure has been shown to significantly reduce aspartimide formation.
-
Long-Term Solution for Difficult Sequences: For future syntheses of peptides containing this motif, consider using a specialized dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The Dmb group protects the backbone amide nitrogen of the glycine, completely preventing the cyclization reaction that leads to racemization.
Q2: My peptide contains an Asp-Ser sequence and is showing racemization. I thought this was less common. What should I do?
A2: While less severe than Asp-Gly, Asp-Ser is also prone to aspartimide formation.
-
Strategy 1: Use Pseudoproline Dipeptides: A highly effective strategy for Asp-Ser or Asp-Thr sequences is to incorporate a pseudoproline dipeptide, such as Fmoc-Asp(OtBu)-Ser(ψPro)-OH. The temporary oxazolidine (B1195125) ring structure formed by the pseudoproline locks the backbone conformation, preventing the amide nitrogen from attacking the Asp side chain.
-
Strategy 2: Modify Deprotection: As with Asp-Gly, using additives like HOBt or Oxyma in the piperidine solution can suppress the side reaction.
Q3: I'm using standard HBTU/DIPEA activation and see high racemization. What coupling reagents are better for suppressing Asp racemization?
A3: While the primary cause of Asp racemization is often the deprotection step, your coupling conditions can play a role. For sensitive couplings, certain reagents offer better suppression of side reactions.
-
Recommended Reagents: Consider using a modern coupling reagent like COMU, which incorporates Oxyma Pure. COMU is known for high coupling efficiency and superior racemization suppression compared to HOBt-based reagents. PyAOP is another highly effective reagent, particularly for sterically hindered couplings.
-
Carbodiimides with Additives: If using a carbodiimide (B86325) like DIC, it is essential to use it with an additive. The combination of DIC/Oxyma Pure is highly effective at minimizing racemization.
Q4: I've tried changing my coupling reagent, but I'm still seeing unacceptable levels of racemization. What other additives or protocol modifications can I try?
A4: If racemization persists, a multi-faceted approach is needed.
-
Use a Bulky Side-Chain Protecting Group: Switch from the standard Fmoc-Asp(OtBu)-OH to a derivative with a bulkier protecting group, such as Fmoc-Asp(OMpe)-OH. The increased steric hindrance around the side-chain carboxyl group makes the cyclization to form aspartimide more difficult.
-
Lower the Temperature: High temperatures can accelerate side reactions. If you are using microwave synthesis or heating, consider lowering the coupling temperature to 50°C or below for the Asp residue and the subsequent amino acid.
-
Change the Base: If your coupling protocol uses a base like DIPEA, consider switching to a weaker or more sterically hindered base like 2,4,6-collidine, which has been shown to reduce racemization.
Q5: How can I accurately quantify the level of racemization in my final peptide product?
A5: Quantifying the D-Asp isomer requires analytical techniques that can separate enantiomers.
-
HPLC Analysis: The most common method is to hydrolyze the peptide in acid (e.g., 6 M HCl) to break it down into its constituent amino acids. The resulting amino acid mixture is then derivatized with a chiral reagent, such as o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). The resulting diastereomeric derivatives can be separated and quantified using reverse-phase HPLC with a fluorescence detector.
-
Mass Spectrometry: Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used to separate and quantify the D and L isomers after appropriate derivatization.
III. Visual Guides
Chemical Pathway
// Invisible edges for alignment edge [style=invis]; piperidine -> aspartimide; aspartimide -> racemized; }
Caption: Mechanism of Aspartic Acid Racemization.
Troubleshooting Workflow
// Yes Path use_dmb [label="Use Fmoc-Asp-(Dmb)Gly-OH\nDipeptide", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// No Path modify_deprotection [label="Modify Deprotection:\nAdd 0.1M HOBt or 1M Oxyma\nto 20% Piperidine", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_again [label="Racemization Still High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Second Level Troubleshooting use_bulky_pg [label="Use Bulky Protecting Group:\nFmoc-Asp(OMpe)-OH", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_coupling [label="Optimize Coupling:\nUse COMU/DIPEA\nLower Temperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_sequence; check_sequence -> use_dmb [label="Yes"]; check_sequence -> modify_deprotection [label="No"];
use_dmb -> end;
modify_deprotection -> check_again; check_again -> use_bulky_pg [label="Yes"]; check_again -> end [label="No"];
use_bulky_pg -> optimize_coupling; optimize_coupling -> end; }
Caption: Troubleshooting Workflow for Asp Racemization.
IV. Quantitative Data Summary
The choice of reagents significantly impacts the extent of aspartimide formation and racemization. The tables below summarize quantitative data from studies comparing different prevention strategies.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
| Aspartic Acid Derivative | Deprotection Conditions | % Aspartimide-Related Products | Reference |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF (18h) | High | |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF (18h) | Moderate | |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF (18h) | Low |
Note: Data represents extended exposure to deprotection conditions to simulate a long peptide synthesis. "High", "Moderate", and "Low" are qualitative summaries from the source.
Table 2: Effect of Additives in Deprotection Solution on Aspartimide Formation
| Peptide Sequence | Deprotection Conditions (18h) | % Total Aspartimide By-products | Reference |
| VKDGYI (Asp-Gly) | 20% Piperidine in DMF | ~45% | |
| VKDGYI (Asp-Gly) | 1 M Oxyma Pure in 20% Piperidine/DMF | ~20% | |
| VKDNYI (Asp-Asn) | 20% Piperidine in DMF | ~15% | |
| VKDNYI (Asp-Asn) | 1 M Oxyma Pure in 20% Piperidine/DMF | <5% |
V. Experimental Protocols
Protocol 1: Standard Coupling with HBTU/DIPEA
This protocol is a standard method for coupling amino acids during Fmoc-SPPS.
-
Resin Preparation: After the previous Fmoc deprotection and washing steps, ensure the resin is washed once with DMF.
-
Reagent Preparation: In a separate vessel, dissolve the N-α-Fmoc protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq., optional but recommended) in DMF.
-
Activation: Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a ninhydrin (B49086) test to monitor the completion of the reaction. If the test is positive (indicating free amines), the coupling is incomplete and should be allowed to proceed longer or a second coupling should be performed.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all excess reagents and byproducts.
Protocol 2: Low-Racemization Coupling using DIC/Oxyma Pure
This protocol is recommended for coupling sensitive amino acids, including Asp, to minimize racemization.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (with 0.1M HOBt or Oxyma recommended for Asp-containing peptides) and wash thoroughly.
-
Reagent Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Activation: Add DIC (3 eq.) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. Avoid elevated temperatures.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and the soluble diisopropylurea byproduct.
Protocol 3: Fmoc-Deprotection with Additives to Suppress Aspartimide Formation
This protocol modifies the standard deprotection step to reduce the risk of racemization at Asp residues.
-
Reagent Preparation: Prepare a fresh deprotection solution of 20% (v/v) piperidine in DMF. Add HOBt to a final concentration of 0.1 M or Oxyma Pure to a final concentration of 1 M.
-
First Deprotection: Drain the washed resin from the previous step. Add the modified deprotection solution to the resin and agitate for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of the modified deprotection solution and agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the fulvene (B1219640) adduct before proceeding to the next coupling step.
References
Impact of temperature on the stability of the OcHex protecting group
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the O-cyclohexyl (OcHex) protecting group, with a particular focus on its behavior at elevated temperatures. This resource is intended for researchers, scientists, and drug development professionals utilizing the OcHex group in their synthetic protocols.
Troubleshooting Guide
Issue 1: Unexpected deprotection or side product formation upon heating a reaction containing an OcHex-protected compound.
-
Question: I am running a reaction at an elevated temperature and observing what appears to be the removal of my OcHex group or the formation of unknown impurities. I thought the OcHex group was stable. What could be happening?
Answer: The O-cyclohexyl (OcHex) group is renowned for its high stability under a wide range of chemical conditions, including strong acids and bases commonly used in peptide synthesis.[1] However, like any chemical moiety, its stability can be compromised under certain conditions, especially at elevated temperatures in the presence of other reactive species.
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for unexpected OcHex group reactivity.
Issue 2: Increased aspartimide formation in peptide synthesis at elevated temperatures.
-
Question: I am performing a solid-phase peptide synthesis and notice an increase in aspartimide-related impurities when the coupling reaction is heated. I am using Asp(OcHex)-OH. Shouldn't the OcHex group prevent this?
Answer: The use of a cyclohexyl ester to protect the side chain of aspartic acid (Asp(OcHex)) has been shown to significantly reduce the rate of aspartimide formation compared to other protecting groups like benzyl (B1604629) esters, especially under basic conditions.[2] However, temperature is a critical factor that can accelerate this side reaction. While OcHex offers substantial protection, it may not completely eliminate aspartimide formation at higher temperatures.
-
Recommendation: If you observe temperature-dependent aspartimide formation, it is advisable to first confirm the identity of the side product via mass spectrometry. If confirmed, consider reducing the reaction temperature or the duration of the heating step.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the general thermal stability of the OcHex protecting group?
Answer: There is limited direct quantitative data on the thermal decomposition temperature of the OcHex group. It is not considered a thermolabile protecting group.[3] Its high stability in various chemical environments suggests that the C-O bond of the cyclohexyl ether or ester is robust. However, thermal stability can be influenced by the specific molecular context and the presence of other reagents. It is recommended to perform control experiments to determine its stability under your specific reaction conditions if high temperatures are required.
-
Question 2: Under what conditions is the OcHex group typically cleaved?
Answer: The OcHex group is exceptionally stable in both acidic conditions like trifluoroacetic acid (TFA) and basic conditions such as 20% piperidine in DMF.[1] Cleavage is typically achieved using very strong acids, such as 1 M trifluoromethanesulfonic acid (TFMSA) with a scavenger like thioanisole (B89551) in TFA, or anhydrous hydrogen fluoride (B91410) (HF).[1]
-
Question 3: How does the OcHex protecting group compare to other common protecting groups in terms of stability?
Answer: The OcHex group is significantly more stable than many other common protecting groups. For instance, the rate of acid-catalyzed removal of the O-cyclohexyl group is more than 20 times slower than that of the O-benzyl (Bzl) group. This high stability makes it a valuable orthogonal protecting group in complex syntheses.
Data on OcHex Protecting Group Stability
Table 1: Chemical Stability of the O-Cyclohexyl (OcHex) Group
| Reagent/Condition | Stability | Reference |
| Trifluoroacetic Acid (TFA) | Stable | |
| 20% Piperidine in DMF | Stable | |
| Catalytic Hydrogenation (Pd/C) | Stable | |
| 1 M TFMSA-thioanisole in TFA | Labile (Cleaved) | |
| Anhydrous HF | Labile (Cleaved) |
Table 2: Impact of OcHex on Aspartimide Formation at Different Temperatures
| Protecting Group on Aspartic Acid | Temperature | Aspartimide Formation Rate Constant (s⁻¹) in HF-anisole | Reference |
| Benzyl Ester | -15 °C | 6.2 x 10⁻⁶ | |
| Benzyl Ester | 0 °C | 73.6 x 10⁻⁶ | |
| Cyclohexyl Ester (OcHex) | -15 °C to 0 °C | Approx. 3 times slower than Benzyl Ester | |
| Benzyl Ester | Room Temperature | Not specified, but little difference from OcHex | |
| Cyclohexyl Ester (OcHex) | Room Temperature | 0.3% aspartimide after 24h with DIEA | |
| Benzyl Ester | Room Temperature | ~51% aspartimide after 24h with DIEA (170-fold higher) |
Experimental Protocols
Protocol: Evaluation of the Thermal Stability of an OcHex-Protected Compound
This protocol provides a general method to assess the stability of a compound containing an OcHex protecting group at a specific temperature.
Objective: To determine if the OcHex-protected compound degrades or undergoes deprotection at a given temperature in a specific solvent.
Materials:
-
OcHex-protected compound of interest
-
Reaction solvent (e.g., DMF, Dioxane, Toluene)
-
Internal standard (a stable compound that does not react under the experimental conditions and is easily distinguishable by the analytical method)
-
Reaction vessel (e.g., sealed vial or round-bottom flask with condenser)
-
Heating source with accurate temperature control (e.g., oil bath, heating mantle with thermocouple)
-
Analytical instrument (e.g., HPLC, LC-MS, GC-MS)
Procedure:
-
Preparation of the reaction mixture:
-
Accurately weigh a known amount of the OcHex-protected compound and dissolve it in a known volume of the reaction solvent in the reaction vessel.
-
Add a known amount of the internal standard. The concentration of the analyte and internal standard should be suitable for the chosen analytical method.
-
-
Initial Analysis (Time = 0):
-
Withdraw an aliquot of the reaction mixture before heating.
-
Analyze the sample by the chosen analytical method (e.g., HPLC) to determine the initial ratio of the OcHex-protected compound to the internal standard.
-
-
Heating the reaction:
-
Seal the reaction vessel or equip it with a condenser.
-
Place the vessel in the pre-heated heating source at the desired temperature.
-
Start a timer.
-
-
Time-course Analysis:
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw an aliquot of the reaction mixture.
-
Cool the aliquot to room temperature immediately.
-
Analyze each aliquot by the same analytical method used for the initial analysis.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of the OcHex-protected compound to the peak area of the internal standard.
-
Plot the ratio of (Analyte Area / Internal Standard Area) against time.
-
A significant decrease in this ratio over time indicates degradation or deprotection of the OcHex-protected compound.
-
The appearance of new peaks in the chromatogram should be investigated to identify potential degradation products or the deprotected compound.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for assessing thermal stability.
References
- 1. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermolabile protecting groups - Wikipedia [en.wikipedia.org]
Technical Support Center: HPLC Purification of Peptides Containing Fmoc-Asp(OcHex)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of peptides synthesized using Fmoc-Asp(OcHex)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The primary advantage of using this compound is the significant reduction of aspartimide formation, a major side reaction in solid-phase peptide synthesis (SPPS). The bulky cyclohexyl (OcHex) ester group on the aspartic acid side chain sterically hinders the nucleophilic attack of the backbone nitrogen on the side-chain carbonyl, which is the cause of aspartimide formation. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and is promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine).[1][2]
Q2: How does the OcHex protecting group affect the properties of the crude peptide?
A2: The cyclohexyl group is a bulky, non-aromatic, and hydrophobic moiety. Its presence increases the overall hydrophobicity of the peptide. This can lead to challenges in solubility in aqueous buffers but can be advantageous for purification by reversed-phase HPLC (RP-HPLC) as it often leads to better separation from more polar impurities.
Q3: What are the main challenges encountered during the HPLC purification of peptides containing this compound?
A3: The main challenges are related to the increased hydrophobicity and potential for aggregation of the peptide. These can manifest as:
-
Poor solubility: The crude peptide may be difficult to dissolve in the initial mobile phase, leading to precipitation and high backpressure.
-
Peak broadening or tailing: Strong hydrophobic interactions with the stationary phase can lead to poor peak shape.
-
Irreversible adsorption: Highly hydrophobic peptides may bind irreversibly to the column.
-
Aggregation: The peptide may self-associate, leading to broad or multiple peaks.
Q4: Which cleavage cocktail is recommended for peptides containing Asp(OcHex)?
A4: A standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole (B89551)/EDT) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) is generally effective for cleaving the peptide from the resin and removing the OcHex and other side-chain protecting groups. The choice of cocktail depends on the other amino acids in the sequence. For instance, if the peptide contains sensitive residues like Trp, Met, or Cys, scavengers such as triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), or thioanisole are crucial to prevent side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Poor peptide solubility in the mobile phase. 2. Strong secondary interactions with the stationary phase. 3. Column overload . 4. Peptide aggregation . | 1. Dissolve the crude peptide in a stronger solvent like DMSO or DMF and then dilute with the initial mobile phase. 2. Ensure 0.1% TFA is present in the mobile phase to suppress silanol (B1196071) interactions. Consider using a different stationary phase (e.g., C8 or C4 instead of C18). 3. Reduce the amount of peptide injected onto the column. 4. Add organic modifiers like isopropanol (B130326) to the mobile phase or increase the column temperature. |
| Peak Splitting or Shoulders | 1. Presence of closely eluting impurities (e.g., diastereomers from racemization, or incompletely deprotected species). 2. Peptide aggregation . 3. Column degradation or void formation. | 1. Optimize the gradient to improve resolution. A shallower gradient over the elution range of the peptide is often effective. 2. Try dissolving the sample in a denaturing solvent like 6M guanidine-HCl before injection. 3. Wash the column with a strong solvent series (e.g., isopropanol, acetonitrile (B52724), water). If the problem persists, the column may need to be replaced. |
| High Backpressure | 1. Peptide precipitation at the head of the column. 2. Clogged column frit or tubing. | 1. Filter the sample through a 0.22 µm syringe filter before injection. Ensure the peptide is fully dissolved. 2. Back-flush the column with an appropriate solvent. If the pressure remains high, replace the in-line filter and check for blockages in the system. |
| Inconsistent Retention Times | 1. Variations in mobile phase composition . 2. Fluctuations in column temperature . 3. Column equilibration issues . | 1. Prepare fresh mobile phases daily and ensure accurate mixing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (at least 10 column volumes). |
| No Peptide Elution | 1. Peptide is too hydrophobic and irreversibly bound to the column. 2. Peptide precipitated in the injector or on the column. | 1. Use a stronger mobile phase (e.g., higher percentage of acetonitrile or isopropanol). A less retentive column (C8 or C4) may be necessary. 2. Check for precipitation in the sample loop and tubing. Try dissolving the sample in a stronger solvent. |
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Suppressing Aspartimide Formation
| Protecting Group | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | Total By-products (%) |
| Fmoc-Asp(OtBu)-OH | 75.2 | 10.5 | 5.8 | 8.5 | 24.8 |
| Fmoc-Asp(OMpe)-OH | 92.1 | 2.1 | 1.9 | 3.9 | 7.9 |
| Fmoc-Asp(OBno)-OH | 99.3 | 0.2 | 0.1 | 0.4 | 0.7 |
Data adapted from comparative tests on the scorpion toxin II peptide model.[3] OMpe = 1-methyl-1-phenylethyl; OBno = 5-n-butyl-5-nonyl.
Experimental Protocols
General RP-HPLC Purification Protocol for a Peptide Containing Asp(OcHex)
This protocol provides a starting point for the purification of a peptide containing the hydrophobic OcHex group. Optimization of the gradient and other parameters will be necessary based on the specific properties of the peptide.
-
Instrumentation:
-
Preparative HPLC system with a gradient pump and UV detector.
-
C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter and degas before use.
-
-
Sample Preparation:
-
Weigh the lyophilized crude peptide.
-
Dissolve the peptide in a minimal amount of a strong solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Dilute the solution with Mobile Phase A to a final concentration of 1-5 mg/mL. Ensure the final concentration of the strong solvent is low enough to not interfere with peptide binding to the column.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
0-5 min: 5% B (isocratic)
-
5-65 min: 5% to 65% B (linear gradient)
-
65-70 min: 65% to 95% B (linear gradient)
-
70-75 min: 95% B (isocratic wash)
-
75-80 min: 95% to 5% B (linear gradient)
-
80-90 min: 5% B (isocratic re-equilibration)
-
-
Flow Rate: 15-20 mL/min (for a 21.2 mm ID column).
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
-
Visualizations
Caption: A typical workflow for the HPLC purification of peptides.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Asp(OcHex)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-Asp(OcHex)-OH. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the mass spectrometry analysis of these peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group, while the cyclohexyl ester (OcHex) protects the side-chain carboxylic acid of aspartic acid. The bulky cyclohexyl group can help to minimize the formation of aspartimide, a common side reaction in peptides containing aspartic acid, particularly in Boc-based synthesis.[1]
Q2: What are the most common issues observed during mass spectrometry analysis of peptides containing Asp(OcHex)?
The most frequently encountered issues include:
-
Incomplete cleavage of the OcHex protecting group: This results in the observation of a mass corresponding to the peptide with the cyclohexyl group still attached.
-
Aspartimide formation: This side reaction leads to a mass loss of 18 Da and can be followed by the addition of piperidine (B6355638), resulting in a mass increase.[2]
-
Unexpected adducts: Sodium (+22.99 Da) and potassium (+38.96 Da) adducts are common in mass spectrometry.
-
Ambiguous fragmentation patterns: The presence of the modified aspartic acid residue can alter the typical b- and y-ion series, making manual interpretation challenging.
Q3: How can I confirm if the OcHex group has been successfully cleaved?
Successful cleavage of the OcHex group will result in a peptide with the expected molecular weight. If you observe a mass that is 82.07 Da higher than your target peptide mass, it is likely that the cyclohexyl group is still attached (C6H11O2 - H = 115.15 Da; COOH = 44.99 Da; difference = 70.16 Da, representing the C6H10 part of the ester).
Q4: What are the characteristic mass shifts for common side products?
Refer to the table below for a summary of expected mass shifts for common side products encountered during the synthesis and analysis of peptides with this compound.
Troubleshooting Guide
| Issue | Observation in Mass Spectrum | Potential Cause(s) | Recommended Action(s) |
| Incomplete Cleavage | Major peak corresponding to [M+H]+ of the OcHex-protected peptide. | - Insufficient cleavage time. - Inappropriate cleavage cocktail. | - Increase the cleavage time (e.g., from 2 hours to 4 hours). - Use a more robust cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT). |
| Aspartimide Formation | Peak at [M-18+H]+. | - Sequence susceptibility (e.g., Asp-Gly, Asp-Ser). - Prolonged exposure to basic conditions during Fmoc deprotection. | - For future syntheses, consider using a modified Fmoc deprotection protocol with an added acid like HOBt. |
| Piperidine Adduct | Peak at [M+85+H]+ or [M-18+85+H]+. | - Nucleophilic attack of piperidine on the aspartimide intermediate. | - Ensure thorough washing after Fmoc deprotection to remove residual piperidine. - Optimize HPLC purification to separate the adduct from the target peptide. |
| Unexpected Adducts | Peaks at [M+23+H]+ (Sodium) or [M+39+H]+ (Potassium). | - Contamination from glassware, solvents, or reagents. | - Use high-purity solvents and reagents. - Acid-wash all glassware. |
| Ambiguous MS/MS Data | Unclear b- and y-ion series, making sequence confirmation difficult. | - The Asp(OcHex) residue can alter fragmentation patterns. | - Perform MS/MS on both the precursor ion and any suspected side products to compare fragmentation. - Utilize software tools for automated spectral interpretation. |
Quantitative Data Summary
The following table summarizes the theoretical monoisotopic masses and mass shifts for the target peptide and common side products. These values are crucial for accurate data interpretation.
| Species | Modification | Monoisotopic Mass Change (Da) |
| Target Peptide | Successful Cleavage | Expected Mass |
| Incomplete OcHex Cleavage | + C6H10 | +82.14 |
| Aspartimide Intermediate | - H2O | -18.01 |
| α/β-Piperidide Adduct | + C5H11N | +85.15 |
| Sodium Adduct | + Na | +22.99 |
| Potassium Adduct | + K | +38.96 |
Experimental Protocols
Detailed Methodology for Peptide Synthesis, Cleavage, and Mass Spectrometry Analysis
1. Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide using this compound.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
2. Peptide Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A recommended cocktail for peptides containing Asp(OcHex) is Reagent K : 82.5% trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times. Dry the crude peptide under vacuum.
3. Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve a small amount of the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v) with 0.1% formic acid to aid ionization.
-
Desalting (Optional but Recommended): For complex samples or if salts are present from purification, use a C18 ZipTip or equivalent to desalt the peptide solution according to the manufacturer's protocol.
-
Dilution: Dilute the sample to an appropriate concentration for your mass spectrometer (typically in the low micromolar to nanomolar range).
Visualizations
Troubleshooting Workflow for Mass Spectrometry Analysis
Caption: Troubleshooting workflow for common mass spectrometry issues.
Potential Side Reactions of this compound in Peptide Synthesis
Caption: Key side reactions during synthesis and cleavage.
References
Validation & Comparative
A Comparative Guide to Aspartic Acid Protecting Groups: Fmoc-Asp(OcHex)-OH vs. Fmoc-Asp(OtBu)-OH for the Prevention of Aspartimide Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Aspartimide Formation in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the widespread Fmoc/tBu chemistry, the formation of aspartimide is a critical and often unavoidable side reaction. This intramolecular cyclization of aspartic acid (Asp) residues is predominantly base-catalyzed, occurring during the repeated piperidine (B6355638) treatments required for Fmoc-group removal.[1] The resulting succinimide (B58015) ring intermediate is highly susceptible to nucleophilic attack, leading to a cascade of undesirable byproducts. These include not only the cleavage of the peptide chain but also the formation of β-aspartyl peptides and racemization at the α-carbon of the aspartic acid, yielding D-Asp isomers.[1][2] These impurities are often difficult to separate from the target peptide due to similar masses and chromatographic behavior, posing significant challenges to purification and compromising the final yield and purity of the synthetic peptide.
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to the low steric hindrance of the subsequent residue. Consequently, the choice of the side-chain protecting group for aspartic acid is a crucial parameter in mitigating this deleterious side reaction. The standard and most cost-effective option, Fmoc-Asp(OtBu)-OH, employs a tert-butyl ester for side-chain protection. However, its relatively small size offers minimal steric shielding to the side-chain carbonyl, rendering it susceptible to nucleophilic attack. This guide provides a comparative analysis of Fmoc-Asp(OtBu)-OH and an alternative, Fmoc-Asp(OcHex)-OH, which utilizes a bulkier cyclohexyl ester to sterically hinder aspartimide formation.
Mechanism of Aspartimide Formation
The formation of aspartimide is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the Asp residue. This is facilitated by the basic conditions of Fmoc deprotection (e.g., piperidine in DMF). The resulting anion then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the Asp side-chain ester. This leads to the formation of a five-membered succinimide ring, with the concomitant elimination of the side-chain protecting group's alcohol (e.g., tert-butanol (B103910) or cyclohexanol). This aspartimide intermediate can then be attacked by nucleophiles such as piperidine or water, leading to the formation of α- and β-piperidides or a mixture of α- and β-aspartyl peptides, often with racemization.
References
A Comparative Analysis of Fmoc-Asp(OcHex)-OH and Other Bulky Protecting Groups for Aspartic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Mitigating Aspartimide Formation
The synthesis of complex peptides, a cornerstone of modern drug discovery and biomedical research, is often challenged by side reactions that can compromise the purity, yield, and biological activity of the final product. One of the most persistent hurdles in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide, an intramolecular cyclization side reaction involving aspartic acid residues.[1][2] This guide provides a comprehensive comparative analysis of various bulky side-chain protecting groups for aspartic acid, with a focus on Fmoc-Asp(OcHex)-OH, to aid researchers in selecting the optimal strategy for their specific synthetic needs.
The Challenge: Aspartimide Formation
During the repeated base-catalyzed Fmoc deprotection steps in SPPS, the backbone amide nitrogen following an aspartic acid residue can nucleophilically attack the side-chain β-carboxyl ester.[3] This leads to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide intermediate.[3] This intermediate is highly susceptible to nucleophilic attack by piperidine (B6355638) (the Fmoc removal reagent) or residual water, resulting in a mixture of unwanted byproducts, including α- and β-aspartyl peptides, as well as their racemized (D-aspartyl) forms. These impurities are often difficult to separate from the target peptide due to similar masses and chromatographic behavior, posing a significant challenge to purification.
The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to the low steric hindrance of the C-terminal residue.
A primary strategy to minimize this side reaction is the use of sterically bulky ester protecting groups for the β-carboxyl of aspartic acid. The increased steric hindrance around the ester carbonyl shields it from the nucleophilic attack of the backbone amide nitrogen, thereby suppressing the formation of the aspartimide intermediate.
Comparative Analysis of Bulky Protecting Groups
This section provides a profile of commonly used bulky protecting groups for aspartic acid and compares their performance in mitigating aspartimide formation.
Fmoc-Asp(OtBu)-OH (tert-Butyl)
The tert-butyl (OtBu) ester is the most widely used and cost-effective protecting group for the aspartic acid side chain. While effective for many sequences, its relatively low steric hindrance can be insufficient to prevent aspartimide formation in problematic sequences, particularly during the synthesis of long peptides that require numerous deprotection cycles.
This compound (Cyclohexyl)
Historically, the cyclohexyl (OcHex) ester has been successfully employed in Boc-based SPPS to minimize aspartimide formation, especially when used in conjunction with sterically hindered bases. The bulky and rigid cyclohexyl ring provides significant steric protection. While direct head-to-head comparative data under modern Fmoc-SPPS conditions is less prevalent in recent literature, its established effectiveness in Boc chemistry suggests it is a more robust option than OtBu for suppressing aspartimide formation.
Fmoc-Asp(OMpe)-OH (3-Methylpent-3-yl) and Fmoc-Asp(OEpe)-OH (3-Ethyl-3-pentyl)
These protecting groups represent a further increase in steric bulk compared to OtBu and OcHex. Research has shown that increasing the steric demand of the protecting group correlates with a decrease in aspartimide formation. The branched alkyl structures of OMpe and OEpe provide a greater degree of shielding for the side-chain ester.
Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl)
Among the commercially available bulky ester protecting groups, the 5-n-butyl-5-nonyl (OBno) ester has demonstrated exceptional performance in preventing aspartimide formation. Studies have indicated that not only the bulkiness but also the flexibility of the long alkyl chains contributes to its effectiveness. In comparative studies involving the synthesis of the challenging scorpion toxin II model peptide, Fmoc-Asp(OBno)-OH significantly outperformed both Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH.
Quantitative Performance Data
The following table summarizes the results from a comparative study on the synthesis of the scorpion toxin II model peptide (H-Val-Lys-Asp-Xxx-Tyr-Ile-OH, where Xxx = Gly, Asn, or Arg). The peptidyl resins were subjected to prolonged treatment with 20% piperidine in DMF to simulate a large number of deprotection cycles, providing an accelerated measure of protecting group stability.
| Protecting Group | Xxx in VKDXYI | Target Peptide (%) | Aspartimide-related Impurities (%) | D-Asp (%) |
| OtBu | Gly | 36.5 | 63.5 | 12.0 |
| Asn | 71.3 | 28.7 | 5.3 | |
| Arg | 86.9 | 13.1 | 2.5 | |
| OMpe | Gly | 69.1 | 30.9 | 6.5 |
| Asn | 91.2 | 8.8 | 1.8 | |
| Arg | 95.8 | 4.2 | 0.8 | |
| OBno | Gly | 90.5 | 9.5 | 1.9 |
| Asn | 98.1 | 1.9 | 0.4 | |
| Arg | 98.8 | 1.2 | 0.2 |
Data sourced from MilliporeSigma's technical documentation on Fmoc-Asp(OBno)-OH, which references studies on the scorpion toxin II peptide.
As the data clearly indicates, the use of bulkier protecting groups, particularly OBno, leads to a dramatic reduction in both aspartimide formation and subsequent racemization (D-Asp content).
Experimental Protocols
To objectively compare the performance of different aspartic acid protecting groups, a standardized experimental workflow is essential. The synthesis of a model peptide known to be prone to aspartimide formation, such as the scorpion toxin II fragment, is a common approach.
References
A Cost-Benefit Analysis of Aspartic Acid Protecting Groups in Large-Scale Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing aspartic acid residues is a critical yet challenging aspect of large-scale peptide manufacturing. A primary obstacle is the formation of aspartimide, a side reaction that can significantly reduce the yield and purity of the final product, leading to costly and time-consuming purification processes. The choice of the protecting group for the β-carboxyl function of aspartic acid is paramount in mitigating this issue. This guide provides a comprehensive cost-benefit analysis of Fmoc-Asp(OcHex)-OH and other commonly used aspartic acid protecting groups in the context of Fmoc solid-phase peptide synthesis (SPPS), supported by experimental data and detailed methodologies.
The Challenge of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction catalyzed by the basic conditions used for Fmoc-deprotection (typically with piperidine). This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. The resulting succinimide (B58015) intermediate can lead to the formation of α- and β-peptide impurities, as well as racemization at the aspartic acid residue. These byproducts are often difficult to separate from the target peptide, posing a significant challenge in achieving high purity required for therapeutic applications.
Comparative Performance of Aspartic Acid Protecting Groups
The most common strategy to minimize aspartimide formation is the use of sterically hindered protecting groups for the aspartic acid side chain. This section compares the performance of this compound with other commercially available alternatives.
Data Summary: Aspartimide Formation Stress Test
The following table summarizes quantitative data from a stress test designed to evaluate the stability of different Asp protecting groups. In this test, a model peptide-resin (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) was subjected to extended treatment with 20% piperidine in DMF to simulate the cumulative effect of multiple deprotection cycles in a long peptide synthesis.
| Protecting Group | Desired Peptide (%) | Aspartimide-Related Byproducts (%) | Racemization (D-Asp %) |
| Fmoc-Asp(OtBu)-OH | 55 | 45 | High |
| Fmoc-Asp(OMpe)-OH | 85 | 15 | Moderate |
| Fmoc-Asp(OBno)-OH | >98 | <2 | Low |
| Fmoc-Asp(OAll)-OH | - | Prone to aspartimide | - |
| This compound | - | Primarily used in Boc-SPPS | - |
Data is compiled from publicly available comparative studies. The performance of Fmoc-Asp(OAll)-OH and this compound in this specific Fmoc-SPPS stress test is not extensively documented, as their primary applications lie elsewhere.
Analysis of Protecting Group Performance
-
Fmoc-Asp(OtBu)-OH : As the standard and most cost-effective option, it is suitable for sequences that are not prone to aspartimide formation. However, for problematic sequences, the high level of side-product formation can lead to significant downstream purification challenges and lower overall yields.
-
Fmoc-Asp(OMpe)-OH : The bulkier 3-methylpent-3-yl (OMpe) group offers a significant improvement over the tert-butyl (OtBu) group by providing greater steric hindrance, which effectively suppresses aspartimide formation.
-
Fmoc-Asp(OBno)-OH : The 5-butyl-5-nonyl (OBno) ester is a highly effective protecting group that virtually eliminates aspartimide formation and significantly reduces racemization, even in the most challenging sequences. Its use can lead to crude peptides of very high purity, simplifying the purification process.
-
Fmoc-Asp(OAll)-OH : The allyl (All) ester is an orthogonal protecting group that can be selectively removed using palladium catalysts, leaving other protecting groups intact. While useful for on-resin cyclization or modification, it is still susceptible to aspartimide formation under standard Fmoc-deprotection conditions.
-
This compound : The cyclohexyl (cHex) ester is traditionally used in Boc-SPPS, where it has shown to be effective at minimizing aspartimide formation. Its application in Fmoc-SPPS is less common due to the availability of more specialized and effective protecting groups designed for the basic conditions of Fmoc chemistry.
Cost-Benefit Analysis
The selection of a protecting group for large-scale peptide synthesis requires a careful balance between the upfront cost of the raw material and the overall process efficiency and cost.
Cost Comparison of Raw Materials
The following table provides an approximate cost comparison for the different Fmoc-Asp derivatives and key reagents used in SPPS. Prices are based on publicly available data from various suppliers and are subject to change.
| Reagent | Approximate Cost (per gram) |
| Fmoc-Asp(OtBu)-OH | $1 - $5 |
| Fmoc-Asp(OAll)-OH | $30 - $70 |
| Fmoc-Asp(OMpe)-OH | $100 - $500 |
| Fmoc-Asp(OBno)-OH | $600 - $1000+ |
| This compound | $10 - $20 |
| Piperidine | <$1 |
| Trifluoroacetic Acid (TFA) | <$1 |
| HPLC Purification | Variable ($50 - $150+ per 20mg crude peptide) |
Overall Cost-Benefit Considerations
While Fmoc-Asp(OtBu)-OH offers the lowest initial cost, the potential for high levels of impurities can lead to substantial downstream costs associated with:
-
Reduced Yield: Lower yield of the desired peptide translates to a higher cost per unit of active pharmaceutical ingredient (API).
-
Complex Purification: The need for extensive HPLC purification increases solvent consumption, labor, and equipment usage, adding significantly to the overall cost.
-
Batch Failures: In cases of severe aspartimide formation, entire synthesis batches may fail to meet purity specifications, resulting in significant financial losses.
Conversely, the use of more expensive, sterically hindered protecting groups like Fmoc-Asp(OMpe)-OH and particularly Fmoc-Asp(OBno)-OH can be highly cost-effective in the long run for large-scale synthesis of problematic sequences. The benefits include:
-
Higher Crude Purity: This simplifies the purification process, often requiring fewer HPLC runs and less solvent.
-
Increased Yield: A higher yield of the target peptide directly improves the economic efficiency of the synthesis.
-
Improved Batch-to-Batch Consistency: Reliable suppression of side reactions leads to more predictable and reproducible manufacturing processes.
This compound , while relatively inexpensive, is not the optimal choice for Fmoc-SPPS due to the lack of extensive data supporting its efficacy under these conditions compared to the specifically designed bulky protecting groups. Its primary value remains in the context of Boc-SPPS.
Experimental Protocols
This section provides a detailed methodology for a comparative analysis of aspartic acid protecting groups in the synthesis of a model peptide.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (e.g., Fmoc-Asp(OR)-OH) to the deprotected amine on the resin using a suitable coupling agent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analysis: Analyze the crude peptide by analytical HPLC to determine purity and by mass spectrometry to confirm the molecular weight.
Aspartimide Formation Stress Test Protocol
-
Synthesize the model peptide sequence (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) on the resin up to the Gly residue following the general SPPS protocol.
-
After coupling the Gly residue, wash the peptidyl-resin thoroughly with DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature. This simulates the cumulative exposure to basic conditions during a long synthesis.
-
After the extended treatment, wash the resin thoroughly with DMF and DCM and dry.
-
Cleave the peptide from the resin as described in the general protocol.
-
Analyze the crude peptide by HPLC to quantify the percentage of the desired peptide and the aspartimide-related byproducts.
Conclusion and Recommendations
The choice of an appropriate protecting group for aspartic acid is a critical decision in large-scale peptide synthesis that directly impacts the efficiency, cost, and success of the manufacturing process.
-
For sequences not prone to aspartimide formation, Fmoc-Asp(OtBu)-OH remains a viable and economical option.
-
For sequences known to be problematic, the use of sterically hindered protecting groups is highly recommended. Fmoc-Asp(OMpe)-OH offers a good balance of performance and cost.
-
For the most challenging sequences where the highest purity and yield are paramount, Fmoc-Asp(OBno)-OH is the superior choice, despite its higher initial cost. The investment in this protecting group can lead to significant savings in downstream processing and an overall more robust and reliable manufacturing process.
-
This compound is best suited for Boc-SPPS and is not the recommended choice for overcoming aspartimide formation in Fmoc-SPPS.
Researchers and drug development professionals should carefully consider the specific peptide sequence, the scale of the synthesis, and the final purity requirements when selecting an aspartic acid protecting group to optimize both the scientific outcome and the economic viability of their projects.
Navigating Aspartate Incorporation in Peptide Synthesis: A Comparative Purity Analysis of Fmoc-Asp(OcHex)-OH and Other Derivatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid (Asp) presents a significant challenge to achieving high crude peptide purity. The primary culprit is the base-catalyzed formation of aspartimide, a cyclic side-product that can lead to a cascade of impurities, including β-aspartyl peptides and racemized products. The choice of the side-chain protecting group for the Asp residue is therefore a critical factor in mitigating this side reaction. This guide provides a comparative analysis of the performance of various Fmoc-Asp derivatives, with a focus on Fmoc-Asp(OcHex)-OH, to aid in the selection of the optimal building block for your synthetic strategy.
The most commonly employed derivative, Fmoc-Asp(OtBu)-OH, is known for its susceptibility to aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs. To address this, a range of alternative protecting groups have been developed, primarily focusing on increasing steric hindrance around the β-carboxyl group to disfavor the intramolecular cyclization. This comparison examines the effectiveness of these alternatives in improving the purity of crude peptides.
Comparative Performance of Fmoc-Asp Derivatives
The purity of crude peptides synthesized with different Fmoc-Asp derivatives is a direct reflection of the protecting group's ability to suppress aspartimide formation. While direct, side-by-side quantitative comparisons involving this compound in Fmoc-based SPPS are not extensively documented in the readily available literature, its historical use in Boc-based SPPS was aimed at minimizing this side reaction. However, concerns have been raised about its lability under the strong acidic conditions often used for final cleavage in Fmoc-SPPS, which can also promote aspartimide formation.
In contrast, a clearer trend of improved purity is observed with the use of increasingly bulky alkyl ester protecting groups. These derivatives offer enhanced steric protection of the side-chain carboxyl group, thereby hindering the nucleophilic attack from the backbone amide nitrogen.
Table 1: Purity of Crude Peptides from a Model Sequence (VKDGYI) Synthesized with Various Fmoc-Asp Derivatives
| Fmoc-Asp Derivative | Protecting Group | Key Features | Crude Peptide Purity (% Target Peptide) | Reference |
| Fmoc-Asp(OtBu)-OH | tert-Butyl (tBu) | Standard, widely used, but prone to aspartimide formation. | Highly variable, can be significantly low depending on sequence and conditions. | [1] |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl (Mpe) | Bulkier than OtBu, offers improved protection. | Significantly higher than with OtBu. | [1] |
| Fmoc-Asp(OEpe)-OH | 3-Ethylpent-3-yl (Epe) | Increased steric hindrance compared to OMpe. | High | [2] |
| Fmoc-Asp(OPhp)-OH | 4-Propylhept-4-yl (Php) | Further increased steric bulk. | Very High | [2] |
| Fmoc-Asp(OBno)-OH | 5-n-Butyl-5-nonyl (Bno) | Provides excellent protection due to its large and flexible side chain. | Near-quantitative suppression of aspartimide-related impurities.[1] | |
| This compound | Cyclohexyl (cHex) | Used in Boc-SPPS to reduce aspartimide formation. Data in Fmoc-SPPS is limited. | Data not readily available for direct comparison in Fmoc-SPPS. |
Note: The crude peptide purity is highly sequence- and condition-dependent. The values presented are indicative of the general trend in performance for a model peptide prone to aspartimide formation.
Experimental Protocols
The following are generalized protocols for the key stages of solid-phase peptide synthesis and analysis. It is crucial to optimize these protocols for each specific peptide sequence.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: The appropriate resin (e.g., Rink Amide for C-terminal amides) is swollen in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: The resin is treated with a solution of 20% piperidine (B6355638) in DMF. This is typically a two-step process: a short initial treatment (e.g., 5 minutes) followed by a longer one (e.g., 15-20 minutes) to ensure complete removal of the Fmoc group.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Coupling: The desired Fmoc-amino acid (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v/v/v/v). The cleavage reaction is typically carried out for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried under vacuum.
HPLC Analysis of Crude Peptides
The purity of the crude peptide is assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and any impurities. A typical gradient might be 5% to 65% B over 30 minutes.
-
Detection: UV absorbance is monitored at 214 nm (peptide bond) and 280 nm (aromatic residues).
-
Quantification: The purity of the target peptide is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total peak area in the chromatogram.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the key chemical transformation and the experimental workflow.
References
The Challenge of Aspartimide Formation in Difficult Peptide Sequences: A Comparative Guide to Aspartic Acid Protecting Groups
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid (Asp) into "difficult" sequences presents a significant hurdle. The primary obstacle is the base-catalyzed formation of an aspartimide intermediate, which can lead to a cascade of impurities, including α- and β-peptides, as well as racemization at the aspartic acid residue. This guide provides a detailed comparison of the performance of various side-chain protecting groups for Fmoc-Aspartic acid, with a focus on mitigating aspartimide formation in challenging peptide sequences.
Difficult peptide sequences, particularly those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, are highly susceptible to this side reaction during the repeated piperidine (B6355638) treatments required for Fmoc group removal. The selection of an appropriate side-chain protecting group for the aspartic acid residue is therefore a critical parameter in ensuring the synthesis of a high-purity target peptide.
Mechanism of Aspartimide Formation
During the Fmoc deprotection step with piperidine, the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue can perform a nucleophilic attack on the side-chain carbonyl of the protected Asp. This intramolecular cyclization results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. This intermediate is unstable and can be opened by nucleophiles such as piperidine or water, leading to the formation of the desired α-peptide, the undesired β-peptide isomer, and piperidide adducts. Furthermore, the chiral center of the aspartimide is prone to epimerization.
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Performance Comparison of Aspartic Acid Protecting Groups
The most common strategy to mitigate aspartimide formation is to increase the steric bulk of the side-chain protecting group, which hinders the intramolecular cyclization. This section compares the performance of the standard tert-butyl (OtBu) protecting group with several bulkier alternatives in the synthesis of the well-established model "difficult" peptide, scorpion toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH).
Quantitative Data Summary
The following table summarizes the percentage of aspartimide-related byproducts and the desired peptide after extended piperidine treatment, simulating multiple deprotection cycles in a long synthesis.
| Protecting Group | Asp-Gly Sequence (% Aspartimide Byproducts) | % Target Peptide Remaining | Reference |
| Fmoc-Asp(OtBu)-OH | High | Low | |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | |
| Fmoc-Asp(OEpe)-OH | Low | High | [1] |
| Fmoc-Asp(OPhp)-OH | Very Low | Very High | [1] |
| Fmoc-Asp(OBno)-OH | Negligible | Very High |
Note: The values are qualitative summaries from the referenced literature. Specific percentages can vary based on the exact reaction conditions.
In a separate study on the synthesis of Teduglutide, a 33-mer peptide with Asp-Gly and Asp-Asn motifs, the use of Fmoc-Asp(OBno)-OH resulted in a 25% reduction in aspartimide formation compared to Fmoc-Asp(OtBu)-OH.
While direct comparative data for Fmoc-Asp(OcHex)-OH is limited, it is recognized as a sterically hindered protecting group. However, one study noted that the use of hydrogen fluoride (B91410) (HF) in the final cleavage step can promote acid-catalyzed aspartimide formation with this protecting group.
Experimental Protocols
This section provides a general methodology for the synthesis of the scorpion toxin II model peptide, which can be adapted to compare different Fmoc-Asp(PG)-OH building blocks.
Synthesis of Scorpion Toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)
-
Resin and Scale: The synthesis is typically performed on a Rink Amide resin (0.1 mmol scale).
-
Amino Acid Derivatives: Standard Fmoc-protected amino acids with appropriate side-chain protection are used (e.g., Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, the respective Fmoc-Asp(PG)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH).
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes in each cycle. For comparative studies on aspartimide formation, the peptide-resin can be subjected to extended treatment with the deprotection solution.
-
Coupling: Amino acid coupling is performed using a 3- to 5-fold excess of the Fmoc-amino acid and a coupling agent such as HBTU/HOBt or HATU in the presence of a tertiary base like DIPEA in DMF. Coupling times typically range from 1 to 4 hours, and completion is monitored by a Kaiser test.
-
Cleavage and Deprotection: After completion of the synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5), for 2-3 hours.
-
Analysis: The crude peptide is precipitated in cold diethyl ether, and the purity and extent of aspartimide-related impurities are analyzed by reverse-phase HPLC and mass spectrometry.
Caption: General workflow for the solid-phase synthesis of a model peptide.
Conclusion and Recommendations
The formation of aspartimide is a critical challenge in the Fmoc-SPPS of difficult peptide sequences. The choice of the aspartic acid side-chain protecting group has a profound impact on the level of this side reaction.
-
Fmoc-Asp(OtBu)-OH , while widely used and cost-effective, is highly susceptible to aspartimide formation and should be avoided in sequences known to be problematic.
-
Sterically hindered protecting groups such as Fmoc-Asp(OMpe)-OH , Fmoc-Asp(OEpe)-OH , and Fmoc-Asp(OPhp)-OH offer significantly improved protection against aspartimide formation.
-
Fmoc-Asp(OBno)-OH has demonstrated exceptional performance in minimizing aspartimide-related byproducts, even in the most challenging Asp-Gly sequences.
-
While quantitative comparative data is limited, This compound is a sterically bulky protecting group, but caution is advised regarding the final cleavage conditions.
For the synthesis of difficult sequences prone to aspartimide formation, the use of a sterically demanding protecting group, such as Fmoc-Asp(OBno)-OH, is strongly recommended to maximize the purity and yield of the target peptide. Researchers should carefully consider the peptide sequence and the potential for this side reaction when selecting their synthetic strategy.
References
Protecting the Yield: A Comparative Guide to Aspartic Acid Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid (Asp) residues presents a significant challenge. The primary obstacle is the propensity of the aspartic acid side chain to form an aspartimide, a cyclic imide intermediate, particularly during the basic conditions of Fmoc-group removal.[1][2] This notorious side reaction can lead to a cascade of impurities, including the formation of α- and β-peptides and racemization at the aspartic acid residue, ultimately compromising the final peptide yield and purity.[3] The judicious selection of a protecting group for the β-carboxyl group of aspartic acid is therefore paramount to a successful synthesis.
This guide provides an objective comparison of commonly used aspartic acid protecting groups, with supporting experimental data to evaluate their impact on final peptide yield and the suppression of aspartimide-related side products.
The Challenge of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization catalyzed by the base (typically piperidine) used for Fmoc deprotection in SPPS.[1] The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue nucleophilically attacks the side-chain carbonyl carbon of the Asp residue. The resulting five-membered succinimide (B58015) ring, or aspartimide, is susceptible to nucleophilic attack, leading to the aforementioned mixture of unwanted peptide products. The sequence of the peptide plays a crucial role, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly prone to this side reaction due to reduced steric hindrance.
Comparative Analysis of Protecting Groups
The ideal protecting group should be stable throughout the synthesis cycles, minimize aspartimide formation, and be readily removable during the final cleavage step without causing peptide degradation. Below is a quantitative comparison of common aspartic acid protecting groups based on their performance in suppressing aspartimide formation.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Aspartimide Formation (%/cycle in Asp-Gly sequence) |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Economical, widely used, compatible with standard Fmoc/tBu chemistry. | Highly prone to aspartimide formation, especially in problematic sequences. | High |
| Benzyl (OBzl) | -CH₂-C₆H₅ | Historically used in Boc-chemistry. | Can lead to significant aspartimide formation. | Moderate to High |
| Allyl (OAll) | -CH₂-CH=CH₂ | Orthogonal to acid- and base-labile groups, mild deprotection conditions. | Requires a palladium catalyst for removal, which must be thoroughly eliminated. | Low to Moderate |
| 3-methylpent-3-yl (OMpe) | Increased steric hindrance compared to OtBu, reducing aspartimide formation. | More expensive than OtBu. | Low | |
| 5-n-butyl-5-nonyl (OBno) | Significantly bulky, offering excellent suppression of aspartimide formation. | Higher cost and potential for slower coupling kinetics. | Very Low (e.g., 0.1%/cycle) | |
| 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) | Orthogonal protecting group, removable with mild hydrazine (B178648) treatment. | Prone to base-catalyzed aspartimide formation. | Moderate |
Note: The percentage of aspartimide formation can vary depending on the specific peptide sequence, coupling conditions, and Fmoc-deprotection protocols.
Experimental Protocols
To evaluate the efficacy of different aspartic acid protecting groups, a model peptide sequence known to be susceptible to aspartimide formation, such as VKDGYI (scorpion toxin II fragment), is often synthesized.
General Solid-Phase Peptide Synthesis (SPPS) Protocol:
-
Resin: Rink Amide resin is commonly used for the synthesis of C-terminally amidated peptides, typically at a 0.1 mmol scale.
-
Amino Acid Derivatives: Fmoc-protected amino acids with appropriate acid-labile side-chain protection (e.g., Boc for Lys, tBu for Tyr) are employed. The key variable is the protecting group on the aspartic acid residue (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH).
-
Fmoc-Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). To mitigate aspartimide formation, additives such as 0.1 M HOBt can be included in the piperidine solution.
-
Coupling: Amino acid coupling is typically performed using standard reagents like HBTU/HOBt or HATU in the presence of a tertiary base such as diisopropylethylamine (DIPEA) in DMF.
-
Cleavage and Deprotection: After synthesis completion, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing a high concentration of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).
-
Analysis: The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to quantify the desired peptide and aspartimide-related byproducts.
Workflow for Evaluating Aspartic Acid Protecting Groups
The following diagram illustrates a typical experimental workflow for the comparative evaluation of different aspartic acid protecting groups.
Conclusion
The selection of an appropriate protecting group for aspartic acid is a critical determinant of success in solid-phase peptide synthesis. While the standard Fmoc-Asp(OtBu)-OH is a cost-effective choice for sequences not susceptible to aspartimide formation, the use of sterically hindered protecting groups like Fmoc-Asp(OMpe)-OH and especially Fmoc-Asp(OBno)-OH is highly recommended for problematic sequences to significantly suppress this detrimental side reaction and improve the final peptide yield and purity. For applications requiring selective deprotection of the aspartic acid side chain, orthogonal protecting groups such as OAll and Odmab offer valuable, albeit specific, solutions. Researchers must carefully consider the peptide sequence and the potential for aspartimide formation when designing their synthesis strategy to optimize outcomes.
References
Protecting Aspartic Acid in Fmoc-SPPS: A Comparative Guide to Side-Chain Protecting Groups
Researchers and professionals in peptide chemistry and drug development are acutely aware of the challenges posed by aspartic acid (Asp) residues during solid-phase peptide synthesis (SPPS). The primary obstacle is the base-catalyzed formation of aspartimide, a cyclic imide intermediate, which can lead to a cascade of impurities, including α- and β-peptides and racemized products. This guide provides an objective comparison of various Asp side-chain protecting groups, supported by experimental data, to aid in the selection of the most appropriate strategy for a successful synthesis.
The choice of the protecting group for the β-carboxyl group of aspartic acid is a critical factor in mitigating aspartimide formation, a reaction notoriously prevalent in Fmoc/tBu chemistry due to the repeated piperidine (B6355638) treatments for Fmoc group removal.[1] This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[2] The formation of the five-membered succinimide (B58015) ring can lead to several undesired byproducts that are often difficult to separate from the target peptide, ultimately compromising purity and yield.[2]
The Mechanism of Aspartimide Formation
During the Fmoc deprotection step, the basic conditions can induce an intramolecular cyclization. The backbone nitrogen atom of the C-terminal flanking amino acid nucleophilically attacks the side-chain carbonyl of the Asp residue.[3] This leads to the formation of the aspartimide intermediate, which is unstable and can undergo hydrolysis to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide. Furthermore, the α-carbon of the aspartimide intermediate is prone to epimerization, resulting in the formation of D-Asp isomers.
Comparative Performance of Asp Protecting Groups
The most common strategy to minimize aspartimide formation is the use of sterically hindered ester-based protecting groups for the Asp side chain. The following table summarizes the performance of several commonly used protecting groups in the synthesis of the model peptide scorpion toxin II (VKDGYI), which is highly susceptible to aspartimide formation at the Asp-Gly sequence.
| Protecting Group | Structure | % Aspartimide-Related Byproducts (VKDGYI) | Key Advantages | Key Disadvantages |
| tert-Butyl (OtBu) | -C(CH₃)₃ | High | Low cost, easy to use. | Unsuitable for sequences prone to aspartimide formation. |
| 3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Significantly reduced vs. OtBu | Good suppression of aspartimide formation. | Less effective than more hindered groups. |
| 3-ethyl-3-pentyl (OEpe) | -C(C₂H₅)₃ | Low | Effective suppression of aspartimide formation. | |
| 4-n-propyl-4-heptyl (OPhp) | -C(C₃H₇)₃ | Very Low | High level of protection against aspartimide formation. | |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₃ | Almost undetectable | Provides a simple and universal solution to aspartimide formation. | |
| Cyanosulfurylide (CSY) | Ylide | Prevents aspartimide formation | Excellent for extremely challenging peptides. | Requires an additional orthogonal deprotection step. |
A clear trend is observed where larger and more sterically hindering protecting groups provide superior protection against aspartimide formation. The 5-n-butyl-5-nonyl (OBno) group, in particular, has been shown to reduce aspartimide formation to almost undetectable levels in problematic sequences. For extremely challenging syntheses, non-ester-based protection strategies like the cyanosulfurylide (CSY) group can completely prevent aspartimide formation under basic conditions.
Orthogonal Protecting Group Strategies
In addition to preventing aspartimide formation during chain elongation, the selective deprotection of the Asp side chain is often required for on-resin modifications such as cyclization or labeling. This necessitates the use of orthogonal protecting groups that can be removed under conditions that do not affect the Nα-Fmoc group or other side-chain protecting groups.
| Protecting Group | Deprotection Conditions | Orthogonality | Advantages | Disadvantages & Side Reactions |
| Benzyl ester (OBn) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to Fmoc and tBu | Stable to both acidic and basic conditions. | Requires a heterogeneous catalyst, which can be problematic for solid-phase synthesis. |
| tert-Butyl ester (OtBu) | Strong acids (e.g., TFA) | Not orthogonal to other tBu-based protecting groups | Cleaved simultaneously with other tBu-based groups and the resin. | Premature cleavage can occur with repeated mild acid treatments. |
| Allyl ester (OAll) | Pd(0) catalysis (e.g., Pd(PPh₃)₄, PhSiH₃) | Orthogonal to Fmoc and tBu | Mild deprotection conditions. | The palladium catalyst can sometimes be difficult to remove completely. |
| 9-Fluorenylmethyl ester (OFm) | 20% Piperidine in DMF | Not fully orthogonal to Nα-Fmoc | Deprotection with the same reagent used for Nα-Fmoc removal, but at different concentrations/times. Potential for premature deprotection. |
Experimental Protocols
General Fmoc-SPPS Workflow
The following diagram illustrates a typical cycle in Fmoc solid-phase peptide synthesis.
Detailed Methodologies:
-
Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF. An initial treatment for 1-2 minutes is followed by a second treatment for 15 minutes. The resin is then thoroughly washed with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (4 equivalents) is pre-activated with HBTU (3.9 equivalents) and DIPEA (6 equivalents) in DMF. This activation mixture is then added to the resin and agitated for 1-2 hours at room temperature.
-
Cleavage and Final Deprotection: A common cleavage cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). The peptide-resin is treated with this cocktail for 2-4 hours at room temperature. The crude peptide is then precipitated in cold diethyl ether.
Conclusion
The selection of an appropriate protecting group for aspartic acid is a critical decision in the design of a successful peptide synthesis strategy. While Fmoc-Asp(OtBu)-OH remains a viable option for sequences not prone to aspartimide formation due to its low cost and ease of use, for problematic sequences, the use of sterically hindered side-chain protecting groups like Fmoc-Asp(OMpe)-OH and particularly Fmoc-Asp(OBno)-OH is highly recommended. These significantly suppress aspartimide formation and racemization. For the synthesis of exceptionally challenging peptides, non-ester-based protecting groups or backbone protection strategies may be necessary to completely eliminate this persistent side reaction. Researchers and drug development professionals should carefully consider the peptide sequence, the scale of the synthesis, and the required purity when selecting an aspartic acid protecting group.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Fmoc-Asp(OcHex)-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of Fmoc-Asp(OcHex)-OH, a key building block in peptide synthesis. Adherence to these procedures will help ensure a safe laboratory environment and reliable results.
Operational Plan: From Receipt to Reaction
The proper handling of this compound involves a systematic workflow from the moment it is received to its final use in a reaction. While Fmoc-protected amino acids are generally not classified as hazardous substances, standard laboratory precautions should always be observed.[1][2]
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures are typically between 2-8°C for long-term stability.
2. Personal Protective Equipment (PPE):
-
Before handling the solid compound or its solutions, it is mandatory to wear appropriate personal protective equipment. This serves as the primary barrier against accidental exposure.[4][5] The minimum required PPE includes:
-
Eye Protection: Tightly fitting safety goggles or safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.
-
3. Weighing and Solution Preparation:
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.
-
Use a dedicated spatula and weighing paper.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing. Common solvents for Fmoc-amino acids in peptide synthesis include dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
4. Use in Synthesis:
-
All steps involving the handling of this compound and its solutions should be performed in a well-ventilated area or a fume hood.
-
Ensure that all glassware and equipment are clean and dry to prevent unwanted side reactions.
Quantitative Safety Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8 °C (long-term); Room temperature (short-term) | |
| Glove Type | Nitrile or other chemical-resistant gloves | |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side shields | |
| Respiratory Protection | Generally not required with adequate ventilation; use a dust mask if generating dust. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Solid Waste:
-
Unused or expired this compound should be disposed of as chemical waste.
-
Collect the solid in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.
2. Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed waste container for organic solvents.
-
Do not pour solutions down the drain.
-
Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.
3. Final Disposal:
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Arrange for the disposal of chemical waste through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
